Rivastigmine
Descripción
This compound is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type. This compound is a cholinesterase inhibitor that inhibits both butyrylcholinesterase and acetylcholinesterase.
This compound is a Cholinesterase Inhibitor. The mechanism of action of this compound is as a Cholinesterase Inhibitor.
This compound is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. This compound is associated with a minimal rate of serum enzyme elevations during therapy and is a rare cause of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 3 approved and 15 investigational indications.
A carbamate-derived reversible CHOLINESTERASE INHIBITOR that is selective for the CENTRAL NERVOUS SYSTEM and is used for the treatment of DEMENTIA in ALZHEIMER DISEASE and PARKINSON DISEASE.
See also: Carbofuran (related); Methiocarb (related); Propoxur (related) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023564 | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.04e+00 g/L | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123441-03-2 | |
| Record name | Rivastigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123441-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rivastigmine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivastigmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00989 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rivastigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIVASTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rivastigmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
rivastigmine synthesis pathway and optimization
An In-depth Technical Guide to the Synthesis and Optimization of Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed under the trade name Exelon®, is a parasympathomimetic and a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The therapeutic activity of this compound is primarily attributed to the (S)-enantiomer, which selectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the brain.[3][4][5] This inhibition increases the levels of the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. Given the stereospecific nature of its activity, the development of efficient, scalable, and enantioselective synthetic routes is of paramount importance in pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the core synthetic pathways for (S)-rivastigmine, with a focus on optimization strategies, quantitative data comparison, and detailed experimental protocols for key transformations. The methodologies discussed range from classical resolutions to modern asymmetric catalytic and chemoenzymatic approaches.
Core Synthetic Strategies
The synthesis of enantiomerically pure (S)-rivastigmine has evolved significantly, moving from inefficient classical resolutions to highly optimized asymmetric methods. The common precursor for many of these syntheses is the readily available and inexpensive m-hydroxyacetophenone. The primary challenge lies in the stereoselective introduction of the chiral amine center.
Asymmetric Reductive Amination
Direct Asymmetric Reductive Amination (DARA) has emerged as one of the most efficient and atom-economical methods for synthesizing (S)-rivastigmine. This approach typically involves the direct coupling of a ketone with an amine source in the presence of a chiral catalyst.
A notable pathway starts with m-hydroxyacetophenone, which undergoes esterification to form 3-acetylphenyl ethyl(methyl)carbamate. This ketone intermediate is then subjected to DARA using diphenylmethanamine as the amine source, catalyzed by an iridium complex with a phosphoramidite ligand derived from BINOL. Subsequent deprotection and reductive amination yield the final product in high yield and enantioselectivity.
Caption: Direct Asymmetric Reductive Amination (DARA) pathway for (S)-Rivastigmine synthesis.
Experimental Protocol: Direct Asymmetric Reductive Amination
-
Esterification: To a solution of m-hydroxyacetophenone in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture to 0°C and add N-ethyl-N-methylcarbamoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 3-acetylphenyl ethyl(methyl)carbamate.
-
Asymmetric Reductive Amination: In a reaction vessel, dissolve the 3-acetylphenyl ethyl(methyl)carbamate, diphenylmethanamine, and the iridium-phosphoramidite ligand complex in a suitable solvent (e.g., toluene). Add additives as required. The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the ketone is consumed. The resulting chiral amine product is purified using standard chromatographic techniques.
-
Deprotection and Final Amination: The chiral amine intermediate is deprotected via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting primary amine is then subjected to reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the two methyl groups, yielding (S)-rivastigmine.
Chemoenzymatic Synthesis
Biocatalysis offers a powerful and environmentally friendly alternative for establishing the stereocenter of this compound. Key enzymes employed include ω-transaminases and lipases.
-
ω-Transaminase Pathway: This method utilizes an ω-transaminase for the asymmetric amination of an acetophenone precursor. An early introduction of the carbamate side chain on 3-hydroxyacetophenone produces the substrate 3-acetylphenyl ethyl(methyl)carbamate. A novel ω-transaminase from Paracoccus denitrificans can then convert this substrate directly to the corresponding chiral amine with high enantiomeric excess.
Caption: Chemoenzymatic synthesis of a key this compound precursor using ω-transaminase.
-
Lipase-based Kinetic Resolution: Another common chemoenzymatic strategy involves the kinetic resolution of a racemic intermediate using a lipase, such as Candida antarctica lipase B (CAL-B). This can be applied to resolve a racemic alcohol precursor through stereoselective acetylation or to resolve a racemic amine. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has been developed to achieve theoretical yields greater than 50%.
Experimental Protocol: ω-Transaminase Mediated Asymmetric Amination
-
Substrate Preparation: Synthesize 3-acetylphenyl ethyl(methyl)carbamate from 3-hydroxyacetophenone as described in the previous section.
-
Biotransformation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0). Add the substrate (e.g., 50 g/L), an amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) cofactor, and the ω-transaminase enzyme (e.g., from Paracoccus denitrificans or a commercially available kit like ATA-025).
-
Reaction and Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with gentle agitation. Monitor the conversion of the ketone to the amine product using RP-HPLC.
-
Work-up and Purification: Once the reaction reaches optimal conversion, stop the reaction by adjusting the pH or by centrifugation to remove the enzyme. Extract the product with an organic solvent (e.g., ethyl acetate). The product can be purified by crystallization or chromatography to yield the enantiomerically pure amine intermediate.
Asymmetric Hydrogenation
For industrial-scale production, asymmetric hydrogenation of a prochiral imine intermediate is a highly effective strategy. This route offers high efficiency and scalability. The process often starts with the carbamoylation of 3-hydroxyacetophenone, followed by reaction with dimethylamine to form an enamine or iminium intermediate. This intermediate is then hydrogenated using a chiral iridium catalyst, such as Ir-SpiroPAP, under hydrogen pressure to produce (S)-rivastigmine with high enantiomeric excess.
Caption: Scalable synthesis of (S)-Rivastigmine via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Intermediate Formation: Prepare 3-acetylphenyl ethyl(methyl)carbamate from 3-hydroxyacetophenone.
-
Catalyst Preparation: In a separate vessel, prepare the active catalyst by dissolving the chiral Iridium complex (e.g., Ir-(S)-SpiroPAP-3-Me) in a suitable solvent like ethanol.
-
Hydrogenation: Charge an autoclave with the ketone intermediate and a base (e.g., tBuONa) in ethanol. Transfer the prepared catalyst solution to the autoclave.
-
Reaction: Pressurize the autoclave with hydrogen gas (e.g., 30 atm) and heat to the desired temperature (e.g., 50°C). Maintain the reaction under these conditions until completion.
-
Purification: After the reaction, the product is purified through a series of extractions and washes under varying pH conditions to remove impurities and the catalyst, yielding (S)-rivastigmine.
Classical Resolution of Racemates
The original synthetic routes to this compound involved the preparation of a racemic mixture followed by classical resolution using a chiral resolving agent. A typical process involves synthesizing racemic 3-(1-dimethylaminoethyl)phenol, which is then reacted with N-ethyl-N-methylcarbamoyl chloride to give racemic this compound. The racemate is then resolved by forming diastereomeric salts with a chiral acid, such as (+)-di-O,O'-p-toluoyl tartaric acid (D-DTTA). This method is often plagued by low yields (typically below 50% for the desired enantiomer) and requires multiple tedious recrystallizations to achieve high optical purity, making it less suitable for large-scale production.
Quantitative Data Summary
The following tables summarize the quantitative data from various optimized synthetic pathways for this compound, allowing for a direct comparison of their efficiency.
Table 1: Comparison of Key Asymmetric Synthesis Strategies
| Strategy | Starting Material | Key Step | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |
| Direct Asymmetric Reductive Amination (DARA) | m-Hydroxyacetophenone | Ir-catalyzed reductive amination | 82% | 96% | |
| Asymmetric Hydrogenation | 3-Hydroxyacetophenone | Ir-SpiroPAP catalyzed hydrogenation | 78% | 98% | |
| Chemoenzymatic (ω-Transaminase) | 3-Acetylphenyl ethyl(methyl)carbamate | Asymmetric amination with ω-transaminase | >80% conversion | 99% | |
| Diastereoselective Reductive Amination | 3-Methoxyphenyl ethanamine | Reductive amination with chiral phenylethylamine | 49.7% | 100% | |
| Classical Resolution | Racemic this compound | Resolution with D-(+)-DTTA | 5.14% | >99% |
Conclusion
The synthesis of (S)-rivastigmine has seen remarkable progress, driven by the need for more efficient, cost-effective, and environmentally sustainable manufacturing processes. While classical resolution provided the initial route to the enantiomerically pure drug, its low yield and labor-intensive nature have led to its replacement by modern asymmetric methods. Direct asymmetric reductive amination and asymmetric hydrogenation using sophisticated chiral metal catalysts represent the state-of-the-art in chemical synthesis, offering high yields and excellent enantioselectivity in just a few steps. Concurrently, chemoenzymatic strategies, particularly those employing ω-transaminases, provide a green and highly selective alternative that is well-suited for industrial application. The choice of a specific pathway in a drug development setting will depend on factors such as scalability, cost of goods, catalyst availability, and regulatory considerations. The continued optimization of these routes remains a key focus for process chemists in the pharmaceutical industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Synthesis and Activity of Rivastigmine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a parasympathomimetic agent employed in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. It functions as a reversible inhibitor of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. The dual inhibitory action of this compound is considered a potential advantage in treating Alzheimer's disease, as both AChE and BChE contribute to acetylcholine hydrolysis.
This compound possesses a chiral center, and thus exists as two enantiomers: (S)-rivastigmine and (R)-rivastigmine. It is the (S)-enantiomer that is recognized as the biologically active form. This technical guide provides an in-depth overview of the chiral synthesis of this compound enantiomers and a comparative analysis of their biological activity.
Cholinesterase Inhibition: Mechanism of Action
The therapeutic effect of this compound is attributed to its pseudo-irreversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Enantioselective Activity of this compound
The following table summarizes the inhibitory activities of this compound. It is important to note that much of the publicly available data does not specify the enantiomeric form, and thus may refer to the racemic mixture or the active (S)-enantiomer.
| Compound | Target Enzyme | IC50 | Source |
| This compound | Acetylcholinesterase (AChE) | 4.15 µM | [1] |
| This compound | Butyrylcholinesterase (BChE) | 37 nM | [1] |
| This compound | Acetylcholinesterase (AChE) (rat brain) | 4.3 nM | [2] |
| This compound | Butyrylcholinesterase (BChE) (rat brain) | 31 nM | [2] |
| (S)-Rivastigmine | Human Acetylcholinesterase (hAChE) | More potent than (R)-enantiomer | [3] |
| (R)-Rivastigmine | Human Acetylcholinesterase (hAChE) | Less potent than (S)-enantiomer |
Chiral Synthesis of this compound Enantiomers
The synthesis of enantiomerically pure (S)-rivastigmine is a key step in its pharmaceutical production. Several stereoselective synthetic routes have been developed, primarily focusing on chemoenzymatic methods and asymmetric catalysis.
Chemoenzymatic Synthesis
One common approach involves the enzymatic resolution of a racemic intermediate. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for the stereoselective acylation of a racemic alcohol or amine precursor.
Asymmetric Synthesis
Asymmetric synthesis routes aim to directly produce the desired enantiomer, often employing chiral catalysts. A notable example is the asymmetric reductive amination of a ketone precursor.
| Synthesis Method | Key Features | Reported Yield | Reported Enantiomeric Excess (e.e.) |
| Chemoenzymatic Resolution | Lipase-catalyzed stereoselective acetylation of a racemic alcohol or amine precursor. | Good overall yield | >99% |
| Asymmetric Reductive Amination | Direct asymmetric reductive amination of a ketone precursor using a chiral iridium-phosphoramidite catalyst. | 82% overall yield | 96% |
Experimental Protocols
General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine cholinesterase activity and the inhibitory potential of compounds like this compound.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Test compound (this compound enantiomers) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).
-
In a 96-well plate, add the buffer, the test compound at various concentrations (or buffer for control), and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Representative Protocol for Chemoenzymatic Synthesis of (S)-Rivastigmine Precursor
This protocol describes the kinetic resolution of a racemic amine precursor using Candida antarctica lipase B (CAL-B).
Materials:
-
Racemic 1-(3-methoxyphenyl)ethylamine
-
Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve the racemic 1-(3-methoxyphenyl)ethylamine in the organic solvent.
-
Add the acyl donor to the solution.
-
Add CAL-B to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress using chiral HPLC.
-
The enzyme will stereoselectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-amine from the acylated (R)-amide using standard purification techniques (e.g., column chromatography or extraction).
-
The resulting enantiomerically enriched (S)-amine can then be converted to (S)-rivastigmine through subsequent chemical steps, including N-methylation and carbamoylation.
Conclusion
The chiral synthesis of this compound is a critical aspect of its production as a therapeutic agent, with the (S)-enantiomer being the active form. Chemoenzymatic and asymmetric catalytic methods have proven to be effective in producing enantiomerically pure (S)-rivastigmine. The differential activity of the enantiomers, with (S)-rivastigmine being a more potent inhibitor of acetylcholinesterase, underscores the importance of stereoselectivity in drug design and development. Further research to fully quantify the inhibitory profiles of the individual (R) and (S) enantiomers against both AChE and BChE would provide a more complete understanding of their structure-activity relationship and therapeutic potential.
References
The Vanguard of Neuroprotection: A Technical Guide to the Synthesis and Characterization of Novel Rivastigmine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and therapeutic potential of novel rivastigmine derivatives. As the landscape of neurodegenerative disease treatment evolves, the limitations of single-target therapies have become increasingly apparent. This has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously address the various pathological cascades of diseases like Alzheimer's. This compound, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), serves as a valuable scaffold for the design of such next-generation therapeutics. This guide details the synthetic methodologies, characterization data, and experimental protocols for promising new classes of this compound derivatives, offering a roadmap for future research and development.
Synthetic Strategies for Novel this compound Derivatives
The core synthetic approach to novel this compound derivatives involves the modification of its carbamate moiety or the conjugation of the this compound pharmacophore with other biologically active scaffolds. This section outlines the synthesis of three promising classes of this compound derivatives: this compound-Benzimidazole (RIV-BIM) Hybrids, Chalcone-Rivastigmine Hybrids, and this compound-INDY Hybrids.
Synthesis of this compound-Benzimidazole (RIV-BIM) Hybrids
RIV-BIM hybrids are designed to combine the cholinesterase-inhibiting properties of this compound with the amyloid-β (Aβ) aggregation inhibition, antioxidant, and metal-chelating properties of benzimidazole moieties.[1] The general synthetic scheme is depicted below.
Experimental Protocol: Synthesis of RIV-BIM Hybrids
The synthesis of RIV-BIM hybrids is a multi-step process that begins with the separate preparation of the this compound and benzimidazole moieties, followed by their coupling.
Step 1: Synthesis of Benzimidazole Carboxylic Acids (BIMa and BIMb) [1]
-
Preparation of 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic Acid (BIMa): Synthesized from 3,4-diaminobenzoic acid. The reaction completion is monitored by TLC (CH2Cl2/MeOH, 15/1). The final product is a white-colored solid with a yield of 79.9%.[1]
-
Preparation of 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-7-carboxylic Acid (BIMb): Synthesized from 2,3-diaminobenzoic acid. The reaction completion is monitored by TLC (CH2Cl2/MeOH, 2/1). The final product is a light-brown colored solid with a yield of 86.6%.[1]
Step 2: Synthesis of Amine-Rivastigmine Derivatives
The synthesis of the amine-rivastigmine precursors involves the carbamoylation of a substituted phenol followed by functional group transformations to introduce a primary or secondary amine.
Step 3: Coupling of this compound and Benzimidazole Moieties [1]
The final RIV-BIM hybrids are obtained by the condensation of the benzimidazole carboxylic acid derivatives (BIMa and BIMb) with the amine-rivastigmine derivatives. Standard peptide coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used in anhydrous DMF under a nitrogen atmosphere. The yields for this final step range from 23.1% to 73.9%.
Synthesis of Chalcone-Rivastigmine Hybrids
Chalcone-rivastigmine hybrids integrate the cholinesterase inhibitory activity of this compound with the antioxidant and anti-inflammatory properties of chalcones. These compounds have shown promise as multifunctional agents for the treatment of Alzheimer's disease.
Experimental Protocol: Synthesis of 4'-Aminochalcone-Rivastigmine Hybrids
-
Claisen-Schmidt Condensation: An appropriately substituted 4'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) to form the chalcone backbone.
-
Functional Group Manipulation: The hydroxyl group is then converted to an amine.
-
Carbamoylation: The amino group is reacted with N-ethyl-N-methylcarbamoyl chloride to introduce the this compound-like carbamate moiety, yielding the final hybrid compound.
Synthesis of this compound-INDY Hybrids
This compound-INDY hybrids are designed as multi-target ligands that inhibit butyrylcholinesterase (BuChE) and DYRK1A/CLK1 kinases. The synthesis involves the preparation of N-alkylated 5-hydroxy INDY analogues followed by carbamoylation.
Experimental Protocol: Synthesis of this compound-INDY Hybrids
-
N-Alkylation: The starting INDY precursor is N-alkylated using an appropriate alkyl halide in the presence of a base.
-
Demethylation: The methoxy group at the 5-position of the INDY core is demethylated, typically using boron tribromide (BBr3), to yield the 5-hydroxy INDY analogue.
-
Carbamoylation: The 5-hydroxy INDY analogues are then reacted with commercially available isocyanates or carbamoyl chlorides to introduce the carbamate moiety, affording the final this compound-INDY hybrids in yields ranging from 12% to 95%.
Characterization of Novel this compound Derivatives
The newly synthesized this compound derivatives are characterized by a suite of analytical and biological techniques to confirm their structure and evaluate their therapeutic potential.
Spectroscopic and Chromatographic Characterization
The chemical structures of the synthesized compounds are confirmed using various spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of reactions, and column chromatography or preparative high-performance liquid chromatography (HPLC) is employed for the purification of the final products.
Table 1: Spectroscopic Data for a Representative RIV-BIM Hybrid (Compound 4a)
| Nucleus | Chemical Shift (δ, ppm) |
| 1H NMR (MeOD-d4) | 159.61, 133.20, 130.48, 127.53, 125.70, 120.52, 118.37, 114.11, 44.30, 42.01, 17.38 |
| HRMS (ESI) | Calculated for C25H25N4O4 [M + H]+: 445.1876, Found: 445.1897 |
Biological Evaluation
The biological activity of the novel this compound derivatives is assessed through a series of in vitro assays to determine their efficacy against key targets in Alzheimer's disease.
The inhibitory activity of the compounds against AChE and BuChE is determined using a modified Ellman's method, a spectrophotometric assay that measures the activity of the enzyme.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
-
Reagent Preparation:
-
Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh daily).
-
1 U/mL AChE or BuChE solution in phosphate buffer (prepare immediately before use and keep on ice).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: The buffer, enzyme solution, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.
-
Reaction Initiation: 10 µL of the 14 mM ATCI solution is added to all wells except the blank to start the reaction. 10 µL of deionized water is added to the blank. The final volume in each well is 180 µL.
-
Kinetic Measurement: The increase in absorbance at 412 nm is measured every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: The rate of reaction (ΔAbs/min) is calculated. The percentage of inhibition is determined relative to the control, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition) is calculated by non-linear regression analysis.
Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative Class | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| This compound | 32.1 | - | |
| RIV-BIM Hybrid (Series 5) | Better than this compound | 0.9 - 1.7 | |
| Chalcone-Rivastigmine Hybrid (Compound 3) | - | Comparable to this compound | |
| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 4.91 | - | |
| This compound-INDY Hybrid (Compound 1b) | - | 0.068 |
The ability of the derivatives to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease, is also evaluated.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Preparation of Aβ42: A stock solution of Aβ42 is prepared and pre-incubated to form oligomers.
-
Incubation: The Aβ42 oligomers are incubated with the test compounds at various concentrations at 37°C for a specified period (e.g., 24-48 hours).
-
ThT Fluorescence Measurement: Thioflavin T (ThT) is added to the samples, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with and without the test compound.
Table 3: Anti-aggregation Activity of Selected this compound Derivatives
| Compound/Derivative Class | Inhibition of Self-Induced Aβ42 Aggregation (%) | Inhibition of Cu(II)-Induced Aβ42 Aggregation (%) | Reference |
| RIV-BIM Hybrid (Series 5) | 42.1 - 58.7 | 40.3 - 60.8 | |
| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 89.5 (at 25 µM) | 79.7 (at 25 µM) |
The antioxidant capacity and neuroprotective effects of the novel derivatives are assessed to evaluate their potential to combat oxidative stress, another important factor in neurodegeneration.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a compound by its ability to quench peroxyl radicals. The assay involves monitoring the decay of a fluorescent probe in the presence of a radical generator and the antioxidant compound.
Table 4: Antioxidant Activity of a Chalcone-Rivastigmine Hybrid
| Compound | ORAC Value (fold of Trolox) | Reference |
| 4'-Aminochalcone-Rivastigmine Hybrid (Compound 6c) | 2.83 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the rationale behind the design and evaluation of these novel compounds.
Conclusion and Future Directions
The development of novel this compound derivatives represents a significant step forward in the pursuit of effective treatments for Alzheimer's disease and other neurodegenerative disorders. The multi-target approach, exemplified by the RIV-BIM, chalcone, and INDY hybrids, addresses the complex and multifaceted nature of these diseases. The data presented in this guide demonstrates that these novel compounds not only retain the cholinesterase-inhibiting properties of this compound but also possess additional beneficial activities, such as Aβ anti-aggregation, antioxidant, and kinase-inhibiting effects.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic profiles. Further in vivo studies are necessary to validate the therapeutic potential of these derivatives in animal models of neurodegeneration. The synthetic and characterization methodologies detailed in this whitepaper provide a solid foundation for these future endeavors, paving the way for the development of the next generation of neuroprotective agents.
References
Rivastigmine's Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of rivastigmine, a key therapeutic agent in the management of Alzheimer's and Parkinson's disease-related dementia. We will delve into its dual inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
Core Mechanism of Action: Pseudo-Irreversible Inhibition
This compound is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both AChE and BuChE.[1] Unlike readily reversible inhibitors, this compound's mechanism involves a two-step process. Initially, it binds to the active site of the cholinesterase enzyme. This is followed by the transfer of its carbamyl group to a serine residue within the enzyme's active site, forming a covalent carbamylated enzyme conjugate.[2] This carbamylation renders the enzyme inactive. The subsequent hydrolysis of this carbamate bond, a process known as decarbamylation, is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.[3] This slow reactivation rate results in a prolonged inhibition of the enzyme, extending the therapeutic effect of the drug.
The clinical significance of this dual inhibition is rooted in the evolving understanding of cholinergic system changes in Alzheimer's disease. While AChE is the predominant cholinesterase in a healthy brain, BuChE levels and activity are observed to increase as the disease progresses, taking on a more significant role in acetylcholine hydrolysis.[4] Therefore, the dual inhibition of both enzymes by this compound may offer a more comprehensive and sustained therapeutic benefit throughout the course of the disease.[5]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potential of this compound has been quantified through various in vitro studies, primarily determining its half-maximal inhibitory concentration (IC50) and the second-order rate constant of carbamylation (k_i). The following tables summarize key quantitative data from the literature, highlighting the variability that can arise from different experimental conditions, such as enzyme source and assay parameters.
Table 1: IC50 Values for this compound Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
| Enzyme Target | Enzyme Source | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Rat Brain | 4.3 nM | |
| Butyrylcholinesterase (BuChE) | Rat Brain | 31 nM | |
| Acetylcholinesterase (AChE) | Not Specified | 4.15 µM | |
| Butyrylcholinesterase (BuChE) | Not Specified | 37 nM | |
| Cholinesterase (general) | Not Specified | 5.5 µM |
Table 2: Carbamylation Rate Constants (k_i) for this compound
| Enzyme Target | Enzyme Source | Carbamylation Rate (k_i) (M⁻¹ min⁻¹) | Reference |
| Acetylcholinesterase (AChE) | Human | 3300 | |
| Butyrylcholinesterase (BuChE) | Human | 9 x 10⁴ | |
| Acetylcholinesterase (AChE) | Torpedo californica | 2.0 | |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | 5 x 10⁵ |
Experimental Protocols
Determination of Cholinesterase Inhibition using Ellman's Assay
This spectrophotometric method is widely used to measure cholinesterase activity and the inhibitory potency of compounds like this compound.
Principle: The assay quantifies the activity of AChE or BuChE by measuring the production of thiocholine from the substrate acetylthiocholine or butyrylthiocholine, respectively. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.
Materials:
-
Purified or recombinant human AChE or BuChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate (e.g., 10 mM ATCI), and DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of the this compound dilution (or buffer for the control)
-
20 µL of the enzyme solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Carbamylation and Decarbamylation Rates
The "pseudo-irreversible" nature of this compound's inhibition is characterized by its carbamylation and decarbamylation kinetics. These can be determined using methods such as stopped-flow spectrophotometry.
Principle: This technique allows for the rapid mixing of reactants (enzyme and inhibitor) and the monitoring of the reaction progress on a millisecond timescale. By observing the change in enzyme activity over time after the addition of the inhibitor, the rates of carbamylation (inactivation) and decarbamylation (reactivation) can be calculated.
General Procedure (Conceptual):
-
Carbamylation Rate (k_i):
-
The enzyme and a saturating concentration of the substrate are rapidly mixed with various concentrations of this compound in a stopped-flow apparatus.
-
The decrease in the rate of product formation (monitored spectrophotometrically) over time reflects the rate of enzyme inactivation (carbamylation).
-
The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration. For carbamates, the slope of this plot provides the second-order rate constant of carbamylation (k_i).
-
-
Decarbamylation Rate (k_react):
-
The enzyme is first incubated with a high concentration of this compound to ensure complete carbamylation.
-
The excess, unbound inhibitor is then rapidly removed (e.g., by dilution or gel filtration).
-
The spontaneous recovery of enzyme activity is monitored over time in the presence of the substrate.
-
The rate of this recovery follows first-order kinetics, and the rate constant (k_react) represents the decarbamylation rate.
-
Visualizing the Molecular Landscape
To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Caption: Experimental workflow for determining cholinesterase inhibition IC50 values.
Caption: Logical relationship of this compound's dual, pseudo-irreversible inhibition.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of this compound, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
A Deep Dive into the Kinetics of Rivastigmine's Interaction with Cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinetic studies of rivastigmine's binding to its primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, a carbamate derivative, is a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic efficacy is rooted in its ability to modulate cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This document delves into the nuanced mechanism of this interaction, presenting key kinetic data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Mechanism of Action: A "Pseudo-Irreversible" Inhibition
This compound is classified as a "pseudo-irreversible" or intermediate-acting inhibitor of cholinesterases.[5] Unlike reversible inhibitors that rapidly associate and dissociate from the enzyme, this compound forms a transient covalent bond with the active site of both AChE and BChE. This process, known as carbamoylation, involves the transfer of this compound's carbamyl moiety to a serine residue within the enzyme's active site. This covalent modification renders the enzyme temporarily inactive.
The "pseudo-irreversible" nature stems from the slow, but eventual, hydrolysis of this carbamyl-enzyme complex, which allows the enzyme to regain its function. The prolonged duration of inhibition, lasting up to 10 hours, is a key pharmacological feature of this compound. This extended action is therapeutically advantageous as it leads to a sustained increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic function which is impaired in neurodegenerative diseases.
Structural studies have revealed that upon carbamoylation, a significant conformational change occurs in the active-site histidine of the enzyme. This disruption of the catalytic triad is believed to be a primary reason for the slow kinetics of reactivation.
Quantitative Kinetic Data
The interaction of this compound with cholinesterases has been quantified through various kinetic studies. The bimolecular rate constant of inhibition (kᵢ) is a key parameter that reflects the rate of carbamoylation. The following table summarizes the reported kinetic data for this compound with AChE and BChE from different species.
| Enzyme Source | kᵢ (M⁻¹ min⁻¹) | Reference |
| Human Acetylcholinesterase (hAChE) | 3,300 | |
| Torpedo californica Acetylcholinesterase (TcAChE) | 2.0 | |
| Human Butyrylcholinesterase (hBChE) | 9 x 10⁴ | |
| Drosophila melanogaster Acetylcholinesterase (DmAChE) | 5 x 10⁵ |
These data highlight the significantly faster carbamoylation rate of this compound for human AChE compared to the enzyme from Torpedo californica. Furthermore, the inhibition of human BChE and Drosophila melanogaster AChE is even more rapid. The spontaneous reactivation of the carbamoylated enzyme is a very slow process. For instance, less than 10% reactivation of the Torpedo enzyme was observed after 48 hours.
Experimental Protocols
The kinetic parameters of this compound's interaction with cholinesterases are typically determined using the Ellman assay. This spectrophotometric method provides a reliable and widely used approach to measure cholinesterase activity.
The Ellman Assay for Measuring Cholinesterase Activity and Inhibition
Principle: The Ellman assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), a colored product, which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine for BChE) by the cholinesterase enzyme. The rate of color development, monitored at 412 nm, is directly proportional to the enzyme's activity.
Materials and Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL)
-
This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in buffer)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (or butyrylthiocholine iodide) substrate solution (14 mM)
-
Microplate reader
-
96-well microplates
Experimental Procedure:
-
Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Buffer
-
This compound solution at various concentrations (for inhibition studies) or buffer (for control).
-
10 µL of AChE or BChE solution (1 U/mL).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a defined period (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
For inhibition studies, determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Kinetic parameters such as kᵢ can be determined by analyzing the time-course of inhibition at different inhibitor concentrations.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Structural Analysis of the Rivastigmine-Acetylcholinesterase Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural and molecular interactions between the anti-Alzheimer's drug, rivastigmine, and its therapeutic target, acetylcholinesterase (AChE). This compound's efficacy in managing dementia associated with Alzheimer's and Parkinson's diseases stems from its role as a "pseudo-irreversible" inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1][2] By forming a covalent bond with the enzyme's active site, this compound leads to prolonged inhibition, thereby increasing the synaptic availability of the neurotransmitter acetylcholine.[1][3] This guide delves into the quantitative kinetics of this interaction, the detailed methodologies for its experimental investigation, and the critical structural features of the this compound-AChE complex.
Mechanism of Action: Covalent Inhibition and Conformational Changes
This compound, a carbamate derivative, inhibits acetylcholinesterase through a two-step process.[1] Initially, it binds reversibly to the active site of the enzyme. This is followed by a slower, covalent modification where the carbamyl moiety of this compound is transferred to the active-site serine residue (Ser200). This carbamoylation renders the enzyme inactive. The subsequent decarbamoylation, which would reactivate the enzyme, is a very slow process, contributing to the long duration of this compound's therapeutic action.
The crystal structure of the this compound-AChE complex (PDB ID: 1GQR) reveals that upon covalent modification, a notable conformational change occurs in the active-site histidine (His440). This residue moves away from its typical hydrogen-bonding partner, disrupting the catalytic triad. This structural rearrangement is believed to be a key factor in the slow kinetics of enzyme reactivation.
Quantitative Data: Binding Kinetics and Inhibitory Potency
The interaction of this compound with acetylcholinesterase has been characterized by various kinetic parameters. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Reference |
| ki | 3300 M-1 min-1 | Human Acetylcholinesterase | |
| ki | 2.0 M-1 min-1 | Torpedo californica Acetylcholinesterase | |
| ki | 9 x 104 M-1 min-1 | Human Butyrylcholinesterase | |
| ki | 5 x 105 M-1 min-1 | Drosophila melanogaster Acetylcholinesterase | |
| IC50 | 4.3 nM | Acetylcholinesterase | |
| Protein Binding | ~40% bound to plasma proteins | ||
| Bioavailability | ~36% for a 3 mg dose |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Determination of Inhibitory Activity: The Ellman Assay
The most common method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) and then dilute it in the buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of the test compound solution (or buffer for control)
-
10 µL of AChE solution (e.g., 1 U/mL)
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Structural Determination: X-ray Crystallography of the this compound-AChE Complex
The crystal structure of the this compound-AChE complex was determined using X-ray diffraction to a resolution of 2.20 Å (PDB ID: 1GQR). The enzyme used for crystallization was from the electric organ of Torpedo californica.
Methodology Overview:
-
Protein Purification:
-
Acetylcholinesterase is solubilized from the electric organ tissue of Torpedo californica using a phosphatidylinositol-specific phospholipase C (PI-PLC).
-
The solubilized enzyme is then purified using affinity chromatography.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC) on an anion exchange column.
-
-
Crystallization:
-
The purified AChE is incubated with this compound to form the covalent complex.
-
Crystallization is achieved through vapor diffusion methods. While specific conditions for the this compound complex are not detailed in a step-by-step protocol, typical crystallization of Torpedo californica AChE involves using a precipitant solution containing polyethylene glycol (PEG) and a specific salt at a controlled pH.
-
-
Data Collection and Structure Determination:
-
Crystals are flash-cooled in a cryoprotectant.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined AChE structure as a model.
-
The model is then refined against the collected diffraction data.
-
Crystallographic Data for this compound-AChE Complex (PDB: 1GQR):
| Parameter | Value | Reference |
| Method | X-RAY DIFFRACTION | |
| Resolution | 2.20 Å | |
| R-Value Work | 0.199 | |
| R-Value Free | 0.236 | |
| Space Group | P 31 2 1 |
Visualizations
Cholinergic Signaling Pathway and the Impact of this compound
Acetylcholine is a crucial neurotransmitter for cognitive processes. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to postsynaptic receptors, and is then rapidly hydrolyzed by acetylcholinesterase to terminate the signal. In Alzheimer's disease, there is a deficit in acetylcholine. This compound inhibits AChE, leading to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Figure 1: Cholinergic signaling at the synapse and the inhibitory action of this compound on acetylcholinesterase.
Experimental Workflow for Determining AChE Inhibitor IC50
The following diagram outlines the key steps in a typical in vitro experimental workflow to determine the IC50 value of an AChE inhibitor using the Ellman's assay.
Figure 2: Workflow for determining the IC50 value of an acetylcholinesterase inhibitor using the Ellman's assay.
Logical Relationship in this compound's Interaction with Acetylcholinesterase
This diagram illustrates the sequential steps and the key structural consequence of this compound's interaction with the active site of acetylcholinesterase.
Figure 3: Logical flow of the interaction between this compound and the acetylcholinesterase active site.
References
Navigating the Preclinical Journey of Rivastigmine: An In-depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of rivastigmine, a key therapeutic agent for Alzheimer's disease. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this document serves as an essential resource for professionals in the field of drug development and neuroscience.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound exhibits rapid absorption and extensive first-pass metabolism in preclinical models, leading to low to moderate bioavailability. The primary route of administration in these studies is oral, though intravenous and intranasal routes have also been explored to understand its absolute bioavailability and brain-targeting potential.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | T½ (min) | Bioavailability (%) | Reference |
| Oral Solution | Not Specified | 56.29 ± 27.05 | 15 | 27.73 ± 13.56 | 13.48 ± 5.79 | 4.39 ± 1.82 | [1] |
| Intravenous | 2 | - | - | - | - | - | [2] |
| Intranasal Solution | Not Specified | - | 5 | 598.69 ± 159.32 | 30.92 ± 8.38 | 118.65 ± 23.54 | [1] |
| Intranasal Liposomes | Not Specified | 1489.5 ± 620.71 | 5 | 598.69 ± 159.32 | 30.92 ± 8.38 | - | [1] |
Note: AUC was converted from ng·min/mL to ng·h/mL for consistency where necessary.
Table 2: Pharmacokinetic Parameters of this compound in Other Preclinical Species
| Species | Administration Route | Dose | Cmax | Tmax | AUC | T½ | Bioavailability (%) | Reference |
| Beagle Dog | Oral (Capsule) | Single | Comparison of two salt forms | - | - | - | Bioequivalent | [3] |
Data for mice and a more detailed breakdown for dogs were not sufficiently available in the public domain to be included in this comparative table.
Metabolism of this compound
The metabolism of this compound is unique among cholinesterase inhibitors as it is primarily metabolized by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), through hydrolysis. This process bypasses the hepatic cytochrome P450 (CYP) enzyme system, minimizing the potential for drug-drug interactions.
The principal metabolic pathway involves the hydrolysis of the carbamate moiety of this compound, leading to the formation of a decarbamylated metabolite, NAP226-90. This metabolite is pharmacologically inactive, possessing at least 10-fold lower activity against AChE compared to the parent compound. Following its formation, NAP226-90 undergoes sulfate conjugation before being predominantly eliminated via the kidneys.
Below is a diagram illustrating the metabolic pathway of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's pharmacokinetics and metabolism in preclinical models.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats following oral or intravenous administration.
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
Drug Administration:
-
Oral (p.o.): this compound is administered via oral gavage.
-
Intravenous (i.v.): this compound is administered via the tail vein.
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Blood is drawn from the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Sample Analysis:
-
Plasma concentrations of this compound and its metabolite NAP226-90 are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis.
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
In Vivo Tissue Distribution Study in Rats
This protocol describes a method to determine the distribution of this compound in various tissues of rats.
Animals and Dosing:
-
Male rats are administered this compound, often radiolabeled (e.g., with ¹⁴C), via intravenous or intranasal routes.
-
A typical dose is 2 mg/kg.
Tissue Collection:
-
At selected time points post-administration, animals are euthanized.
-
Various tissues, including the brain (olfactory bulb, hippocampus, cortex, cerebellum), liver, kidneys, lungs, spleen, and heart, are collected.
-
Blood samples are also taken to determine plasma concentrations.
Sample Processing and Analysis:
-
Tissues are weighed and homogenized.
-
The concentration of this compound (and its metabolites) in tissue homogenates and plasma is quantified using an appropriate analytical method (e.g., LC-MS/MS or liquid scintillation counting for radiolabeled compounds).
In Vitro Metabolism Study
This protocol outlines a typical in vitro experiment to investigate the metabolic stability of this compound.
System: Human liver microsomes (HLM) or preclinical species liver microsomes.
Procedure:
-
In a reaction vessel, combine a buffered solution (e.g., phosphate buffer, pH 7.4), liver microsomes, and this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent drug (this compound).
-
The rate of disappearance of this compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.
Conclusion
This technical guide has provided a detailed overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented in tables and the visualized pathways and workflows offer a clear and concise summary for researchers and drug development professionals. The primary reliance of this compound on cholinesterase-mediated metabolism is a key characteristic that distinguishes it from other Alzheimer's disease therapies and underscores its favorable drug-drug interaction profile. The provided experimental protocols serve as a foundational reference for designing and conducting further preclinical investigations. While data in some preclinical species remains limited in the public domain, this guide consolidates the current understanding of this compound's journey through the body in key animal models.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of nasal liposome and nanoparticle based this compound formulations in acute and chronic models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacodynamics of this compound after intranasal and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence evaluation of two brands of this compound of different salt forms, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivastigmine's Blood-Brain Barrier Penetration and Transport: A Technical Guide
Introduction
Rivastigmine is a reversible cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic efficacy is contingent upon its ability to effectively cross the blood-brain barrier (BBB) to reach its target sites within the central nervous system (CNS). The BBB is a highly selective, dynamic interface that regulates the passage of substances between the systemic circulation and the brain parenchyma. This guide provides an in-depth analysis of the physicochemical properties, transport mechanisms, and experimental evaluation of this compound's penetration across the BBB, tailored for researchers and drug development professionals.
Physicochemical Properties and Passive Diffusion
This compound's ability to cross the BBB is initially predicted by its favorable physicochemical characteristics. It is a small molecule (molecular weight of 250.34 g/mol ) with a relatively low number of hydrogen bond donors. Its lipophilicity, a key determinant for passive diffusion across lipid membranes, is moderate. These properties suggest that this compound can traverse the BBB via passive transcellular diffusion, a process driven by the concentration gradient between the blood and the brain.
Quantitative Analysis of Blood-Brain Barrier Penetration
The extent of BBB penetration is quantified using several pharmacokinetic parameters. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are critical metrics. A Kp,uu value of approximately 1 suggests that a compound crosses the BBB primarily by passive diffusion and is not significantly subject to active efflux or influx mechanisms. Studies in rodents have been conducted to determine these values for this compound.
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Total) | 1.1 | Rat | Not Specified | |
| LogBB (log([brain]/[blood])) | 0.15 | Not Specified | Not Specified | |
| Unbound Fraction in Brain (fu,brain) | 0.44 | Rat | Brain Slice Method | |
| Unbound Fraction in Plasma (fu,plasma) | 0.59 | Rat | Equilibrium Dialysis | |
| Kp,uu (unbound brain/unbound plasma) | 0.83 | Rat | Calculated |
Note: Data is compiled from various sources and methodologies, which may contribute to variability.
The Kp,uu value of 0.83 suggests that while passive diffusion is a major contributor, active efflux mechanisms may play a minor role in limiting the net penetration of this compound into the CNS.
Mechanisms of Transport Across the BBB
While passive diffusion is significant, the complete picture of this compound's BBB transit involves active transport systems, particularly efflux transporters.
Role of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter at the BBB that actively expels a wide range of xenobiotics from the brain back into the bloodstream. Evidence suggests that this compound is a substrate for P-gp. This interaction reduces the net accumulation of the drug in the brain. The impact of P-gp on this compound transport has been demonstrated in studies using P-gp inhibitors or in knockout animal models, where the absence or inhibition of P-gp leads to increased brain concentrations of this compound.
The following diagram illustrates the logical relationship between the factors governing this compound's net accumulation in the brain.
An In-depth Technical Guide to the Identification of Rivastigmine Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of rivastigmine and its metabolites in biological samples. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of the metabolic pathway and experimental workflows.
Introduction to this compound Metabolism
This compound, a reversible cholinesterase inhibitor, is primarily used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic action is mediated through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the brain.[3][4]
A key feature of this compound's pharmacology is its metabolism. Unlike many drugs that are processed by the hepatic cytochrome P450 (CYP) enzyme system, this compound is extensively metabolized by its target enzymes, AChE and BuChE, through cholinesterase-mediated hydrolysis.[1] This metabolic pathway results in the formation of a primary, decarbamylated metabolite known as NAP226-90. The minimal involvement of the CYP450 system reduces the likelihood of drug-drug interactions. The metabolites of this compound are primarily eliminated from the body via renal excretion, with over 97% of the administered dose being recovered in the urine as metabolites. Less than 1% is excreted in the feces. The sulfate conjugate of NAP226-90 is a major component found in urine.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is its hydrolysis to the inactive metabolite NAP226-90.
Analytical Methodologies for Metabolite Identification
The accurate quantification of this compound and its primary metabolite, NAP226-90, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are synthesized from various published methods for the analysis of this compound and NAP226-90.
3.2.1. Sample Preparation
-
Liquid-Liquid Extraction (LLE) for Plasma:
-
To 500 µL of plasma, add an internal standard (e.g., donepezil or a labeled analogue).
-
Alkalinize the sample with a suitable buffer.
-
Add an extraction solvent such as methyl-tert-butyl ether or a mixture of 1-butanol/n-hexane (2:98 v/v).
-
Vortex mix and centrifuge to separate the layers.
-
The organic layer is then transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection. For the analysis of NAP 226-90, a derivatization step with propionic anhydride may be performed concurrently with the extraction.
-
-
Protein Precipitation for Plasma and Brain Homogenates:
-
To a known volume of plasma or brain homogenate, add a precipitating agent like acetonitrile.
-
Vortex mix vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected or evaporated and reconstituted.
-
-
Urine Sample Preparation:
-
Urine samples are typically diluted (e.g., 20-fold with deionized water) to minimize matrix effects.
-
A simple liquid-liquid extraction with a solvent like tertiary methyl butyl ether can be employed.
-
3.2.2. Chromatographic Conditions
-
HPLC Columns: Reversed-phase columns such as C18 (e.g., Purospher Star RP-18, Agilent C18) or silica columns are commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol) is typical.
-
Flow Rate: Flow rates generally range from 0.3 mL/min to 1.3 mL/min.
-
Column Temperature: The column is often maintained at an elevated temperature, for instance, 30°C or 50°C, to ensure reproducible retention times.
3.2.3. Mass Spectrometric Detection
-
Ionization Source: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) are commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: m/z 251.3 → 206
-
Internal Standard (Antipyrine): m/z 189.1 → 106.1
-
Note: The specific transitions for NAP226-90 and other internal standards will vary and should be optimized.
-
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated analytical methods for this compound and its primary metabolite, NAP226-90.
Table 1: Quantitative Parameters for this compound in Biological Samples
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 0.200 - 30.0 | 0.200 | |
| Human Plasma | HPLC-UV | 0.5 - 16 | 0.5 | |
| Rat Plasma | HPLC-MS/MS | 1 - 100 | 1 | |
| Rat Plasma | HPLC-UV | 75 - 3,000 | 75 | |
| Rat Brain | HPLC-UV | 75 - 3,000 | 75 | |
| Rat Urine | HPLC | 50 - 5,000 | 50 |
Table 2: Quantitative Parameters for NAP226-90 in Biological Samples
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 0.200 - 30.0 | 0.200 | |
| Rat Plasma | HPLC-MS/MS | 0.5 - 50 | 0.5 |
Table 3: Accuracy and Precision Data for this compound and NAP226-90 in Rat Plasma (HPLC-MS/MS)
| Analyte | Quality Control | Within-Run Accuracy (%) | Within-Run Precision (%) | Between-Run Accuracy (%) | Between-Run Precision (%) |
| This compound | Low | 107.8 | 11.27 | 114.9 | 7.56 |
| Medium | 101.1 | 4.34 | 103.2 | 1.66 | |
| High | 102.3 | 5.21 | 104.5 | 3.45 | |
| NAP226-90 | Low | 105.8 | 9.89 | 99.1 | 10.23 |
| Medium | 99.1 | 10.58 | 102.1 | 9.87 | |
| High | 101.2 | 9.98 | 103.6 | 11.62 |
Identification of Novel Metabolites
While NAP226-90 is the primary and well-characterized metabolite of this compound, research has suggested the presence of other, novel metabolites. One study identified two metabolites in rat urine using HPLC-PDA and LC-MS/MS, one of which was determined to be novel. The characterization of such novel metabolites is an ongoing area of research and is essential for a complete understanding of the metabolic fate of this compound.
Conclusion
The identification and quantification of this compound and its metabolites in biological samples are predominantly achieved through robust and sensitive LC-MS/MS methods. The primary metabolic pathway involves cholinesterase-mediated hydrolysis to NAP226-90, which is subsequently conjugated and excreted renally. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into novel metabolites will continue to refine our understanding of its complete metabolic profile.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Rivastigmine in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivastigmine is a reversible cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Accurate quantification of this compound in biological matrices such as plasma and brain tissue is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this compound.
Experimental Protocols
This section details the materials and methods for the analysis of this compound in plasma and brain tissue, including sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Zolpidem, Escitalopram, or a stable isotope-labeled this compound)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Ethyl acetate
-
Diethyl ether
-
Dichloromethane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Control plasma and brain tissue from the relevant species
Sample Preparation
Plasma Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 500 µL of plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add an appropriate volume of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v)[1].
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Plasma Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 500 µL of plasma, to which the internal standard has been added.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system[2].
Brain Tissue Sample Preparation
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer. A common approach is to prepare a 10% (w/v) homogenate in ice-cold Phosphate-Buffered Saline (pH 7.4) or a 1:1 ratio of tissue to normal saline[3][4].
-
Use a mechanical homogenizer to ensure complete tissue disruption.
-
Pipette an aliquot of the brain homogenate (e.g., 500 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate)[5].
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: An Agilent HPLC system or equivalent.
-
Column: A reverse-phase C18 column is commonly used (e.g., Agilent C18, 4.6 mm × 100 mm, 3.5 µm; Waters SunFire C18, 5 µm, 50 mm × 4.6 mm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 0.01 M ammonium formate) and an organic component (e.g., acetonitrile or methanol). For example, a 50:50 (v/v) mixture of 0.05% aqueous formic acid and acetonitrile has been reported.
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or ambient temperature.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
This compound: m/z 251.3 → 206.0. Other reported transitions include m/z 251.20 → 206.10 and 86.20.
-
Internal Standard (example: Zolpidem): m/z 308.10 → 235.10.
-
Internal Standard (example: Antipyrine): m/z 189.1 → 106.1.
-
Quantitative Data Summary
The following tables summarize the validation parameters from various published methods for the analysis of this compound in plasma and brain tissue.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Plasma
| Parameter | Method 1 (LLE) | Method 2 (SPE) | Method 3 (LLE) |
| Linearity Range (ng/mL) | 0.05 - 15 | 0.2 - 20.0 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.9988 | Not Specified |
| LLOQ (ng/mL) | 0.05 | 0.2 | 1 |
| Intra-day Precision (%RSD) | < 10% | < 10.0% | 4.34 - 11.27% |
| Inter-day Precision (%RSD) | < 10% | < 10.0% | 1.66 - 7.56% |
| Intra-day Accuracy (%) | Within acceptable limits | Within 10.0% | 101.1 - 107.8% |
| Inter-day Accuracy (%) | Within acceptable limits | Within 10.0% | 103.2 - 114.9% |
| Recovery (%) | Satisfactory | 86.28 | Not Specified |
| Internal Standard | Escitalopram | Zolpidem | This compound-d4 |
| Reference |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Brain Tissue
| Parameter | Method 1 |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (ng/g or ng/mL) | 0.2 ng/mL |
| Precision (%RSD) | Met requirements |
| Accuracy (%) | Met requirements |
| Recovery (%) | > 60% |
| Internal Standard | Antipyrine |
| Reference |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Overall experimental workflow for this compound analysis.
Signaling Pathway (Illustrative)
As this compound's mechanism of action involves inhibiting acetylcholinesterase, a diagram illustrating this process is provided below.
Caption: Mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. irjet.net [irjet.net]
- 3. Formulation and characterization of polymeric nanoparticle of this compound for effective management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrosteric stealth this compound loaded liposomes for brain targeting: preparation, characterization, ex vivo, bio-distribution and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
Standardized Procedure for Oral Administration of Rivastigmine to Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, standardized protocol for the oral administration of rivastigmine to rodents, a critical procedure in preclinical studies for Alzheimer's disease and other neurological disorders. The protocol covers the preparation of the this compound solution, the oral gavage procedure, and important considerations for animal welfare. Additionally, this document includes a summary of pharmacokinetic data for orally administered this compound in rats and visual diagrams of the experimental workflow and relevant signaling pathways to facilitate understanding and implementation.
Introduction
This compound is a cholinesterase inhibitor that is approved for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Its primary mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain.[1][2] Preclinical research in rodent models is essential for further elucidating the therapeutic potential and underlying mechanisms of this compound. Oral administration via gavage is a common and precise method for delivering specific doses of compounds in such studies. A standardized procedure is crucial to ensure reproducibility and accuracy of experimental results.
Data Presentation: Pharmacokinetics of Oral this compound in Rats
The following table summarizes key pharmacokinetic parameters of this compound following oral administration in rats. These data are essential for designing studies with appropriate dosing regimens and sampling times.
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral this compound Solution | 2 mg/kg | 56.29 ± 27.05 | 15 | 1663.79 ± 813.54 | 4.39 ± 1.82 | [2][3] |
Note: Values are presented as mean ± standard deviation. The provided data is based on a study in rats and may vary depending on the specific rodent species, strain, sex, and experimental conditions.
Experimental Protocol: Oral Gavage of this compound in Rodents
This protocol details the materials and procedures for the safe and effective oral administration of this compound to rodents.
Materials:
-
This compound tartrate
-
Vehicle (e.g., distilled water, saline, or 10% sucrose solution)
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Preparation of this compound Solution:
-
On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of the animals.
-
Dissolve the this compound tartrate in the chosen vehicle. A 10% sucrose solution can be used to improve palatability and reduce stress during administration.
-
Ensure the solution is homogenous. Gentle warming or vortexing may be necessary.
-
The final volume for administration should be carefully calculated, typically not exceeding 10 mL/kg for rats and mice.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the this compound solution to be administered.
-
Properly restrain the rodent to ensure its safety and the accuracy of the gavage. For mice, this typically involves scruffing the neck and back to immobilize the head and forelimbs. For rats, a firmer grip around the torso with one hand while securing the head with the thumb and forefinger of the same hand is common.
-
-
Oral Gavage Administration:
-
Measure the correct length of the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the animal's snout to prevent over-insertion.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced.
-
CRITICAL: If any resistance is met, immediately withdraw the needle and re-attempt. Forcing the needle can cause serious injury to the esophagus or trachea.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the this compound solution.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as labored breathing, for at least 30 minutes post-administration.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the standardized procedure for oral administration of this compound to rodents.
Caption: Experimental workflow for oral administration of this compound.
Signaling Pathways
1. Acetylcholinesterase Inhibition by this compound
This diagram illustrates the primary mechanism of action of this compound.
Caption: this compound inhibits AChE, increasing acetylcholine levels.
2. Modulation of α-Secretase Pathway by this compound
This diagram shows a secondary, non-cholinergic mechanism of this compound, which involves shifting the processing of amyloid precursor protein (APP).
Caption: this compound promotes the non-amyloidogenic APP pathway.
References
Application Note: A Cell-Based Assay for Screening Rivastigmine-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain due to the enzymatic degradation by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Rivastigmine is a dual inhibitor of both AChE and BChE, which increases the levels of acetylcholine in the brain, thereby improving cognitive function in AD patients.[1][2] Beyond its primary mechanism, this compound has also been shown to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway and increasing the production of the neuroprotective soluble APPα (sAPPα).[3][4][5]
This application note provides a comprehensive set of protocols for a cell-based screening platform to identify and characterize novel compounds with this compound-like activity. The described assays will enable researchers to assess the inhibitory potential of test compounds against cholinesterases, evaluate their cytotoxicity, and determine their neuroprotective effects in a neuronal cell model.
Core Assays
This screening platform is composed of three key cell-based assays:
-
Cholinesterase Inhibition Assay: To quantify the inhibitory activity of test compounds against AChE and BChE.
-
Cytotoxicity Assay: To determine the toxic concentration range of the test compounds on neuronal cells.
-
Neuroprotection Assay: To evaluate the ability of non-toxic concentrations of the test compounds to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
The human neuroblastoma cell line, SH-SY5Y, is utilized for these assays as it endogenously expresses cholinesterases and is a well-established model for neurodegenerative disease research.
Signaling Pathways of Interest
A thorough understanding of the underlying molecular mechanisms is crucial for the development of effective therapeutics. The following diagrams illustrate the key signaling pathways relevant to the screening of this compound-like compounds.
Caption: Cholinergic Signaling Pathway and Inhibition by this compound-like Compounds.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow
The following diagram outlines the general workflow for screening test compounds.
Caption: High-level experimental workflow for screening this compound-like compounds.
Experimental Protocols
Materials and Reagents
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound tartrate (positive control)
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Amyloid-beta peptide 1-42 (Aβ1-42)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
1. Cell Culture and Plating: a. Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment: a. Prepare serial dilutions of test compounds and this compound (positive control) in culture medium. b. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control. c. Incubate the plate for 1 hour at 37°C.
3. Enzyme Activity Measurement: a. Prepare the Ellman's reaction mixture containing 15 mM ATCI (for AChE) or BTCI (for BChE) and 3 mM DTNB in 0.1 M phosphate buffer (pH 8.0). b. Add 100 µL of the reaction mixture to each well. c. Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
4. Data Analysis: a. Calculate the rate of reaction (V) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the negative control. c. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the test compounds on cell viability.
1. Cell Plating: a. Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment: a. Treat the cells with various concentrations of the test compounds for 24 hours.
3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 3: Neuroprotection Assay against Aβ-induced Toxicity
This protocol evaluates the protective effect of the compounds against Aβ-induced cell death.
1. Cell Plating and Differentiation (Optional but Recommended): a. Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. b. For differentiation, treat cells with 10 µM retinoic acid for 5-7 days to induce a more mature neuronal phenotype.
2. Compound Pre-treatment: a. Pre-treat the cells with non-toxic concentrations of the test compounds (determined from the cytotoxicity assay) for 2 hours.
3. Aβ Treatment: a. Add Aβ1-42 oligomers (final concentration 10 µM) to the wells containing the test compounds. b. Include control wells with cells only, cells with Aβ1-42 only, and cells with test compound only. c. Incubate the plate for 24 hours at 37°C.
4. Cell Viability Assessment: a. Perform the MTT assay as described in Protocol 2 to determine cell viability.
5. Data Analysis: a. Compare the viability of cells pre-treated with the test compounds and exposed to Aβ1-42 to the viability of cells exposed to Aβ1-42 alone. A significant increase in cell viability indicates a neuroprotective effect.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cholinesterase Inhibitory Activity of Test Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| This compound | 4.15 | 0.037 |
| Compound A | [Insert Value] | [Insert Value] |
| Compound B | [Insert Value] | [Insert Value] |
| Compound C | [Insert Value] | [Insert Value] |
Table 2: Cytotoxicity of Test Compounds in SH-SY5Y Cells
| Compound | IC50 (µM) after 24h |
| This compound | > 100 |
| Compound A | [Insert Value] |
| Compound B | [Insert Value] |
| Compound C | [Insert Value] |
Table 3: Neuroprotective Effects of Test Compounds against Aβ1-42 Toxicity
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| Aβ1-42 | 10 | 63.76 ± 4.8 |
| This compound + Aβ1-42 | 10 | 85.5 ± 6.1 |
| Compound A + Aβ1-42 | [Insert Conc.] | [Insert Value] ± [SD] |
| Compound B + Aβ1-42 | [Insert Conc.] | [Insert Value] ± [SD] |
| Compound C + Aβ1-42 | [Insert Conc.] | [Insert Value] ± [SD] |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the initial screening and characterization of novel compounds with this compound-like activities. By systematically evaluating the cholinesterase inhibitory potential, cytotoxicity, and neuroprotective effects, researchers can efficiently identify promising lead candidates for further development in the pursuit of new therapies for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons | PLOS One [journals.plos.org]
- 4. This compound Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rivastigmine in SH-SY5Y Neuroblastoma Cell Line Studies
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neuroscientific research, particularly for studying neurodegenerative disorders such as Alzheimer's disease.[1] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing various neuronal markers.[2][3] This makes them a valuable tool for investigating neurotoxicity, neuroprotection, and the efficacy of potential therapeutic agents.[1][4]
Rivastigmine is an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases. Its mechanism of action involves increasing the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. In SH-SY5Y cells, this compound has been shown to exert neuroprotective effects against various insults, including those relevant to Alzheimer's pathology like β-amyloid (Aβ) and okadaic acid-induced toxicity.
These application notes provide a comprehensive overview of the use of this compound in studies involving the SH-SY5Y cell line, including detailed experimental protocols, quantitative data from neuroprotection assays, and a summary of the implicated signaling pathways.
Data Presentation
Table 1: Neuroprotective Effects of this compound in SH-SY5Y Cells
| Toxic Insult | This compound Concentration for Maximum Protection (µM) | Key Findings | Reference |
| Okadaic Acid | 3 | Showed a concentration-dependent neuroprotective effect. | |
| β-amyloid (Aβ) 25-35 | 3 | Provided maximum protection against Aβ-induced apoptosis. |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
This protocol describes the maintenance of undifferentiated SH-SY5Y cells and their differentiation into a neuron-like phenotype, which is often more sensitive to neurotoxins and relevant for neurodegenerative disease modeling.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2% GlutaMAX, and 1% penicillin/streptomycin.
-
Differentiation Medium 1: Base medium with 2% FBS, 0.1 mM Non-Essential Amino Acids (NEAA), 50 U/ml penicillin/streptomycin, and 10 µM Retinoic Acid (RA).
-
Differentiation Medium 2: Neurobasal medium with B-27 supplement, 0.1 mM NEAA, 50 U/ml penicillin/streptomycin, and 50 ng/ml Brain-Derived Neurotrophic Factor (BDNF).
-
Phosphate-Buffered Saline (PBS)
-
0.05% Trypsin-EDTA
-
Tissue culture flasks and plates
Procedure:
-
Culturing Undifferentiated Cells:
-
Culture SH-SY5Y cells in Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with Complete Growth Medium, centrifuge the cell suspension at 1,000 rpm for 5 minutes, and resuspend the cell pellet in fresh medium for replating.
-
-
Differentiation Protocol (RA and BDNF):
-
Seed undifferentiated SH-SY5Y cells at an appropriate density in Complete Growth Medium and allow them to attach for 24 hours.
-
Replace the medium with Differentiation Medium 1 containing 10 µM RA and culture for 5-7 days, changing the medium every 2-3 days.
-
Following RA treatment, replace the medium with Differentiation Medium 2 containing 50 ng/ml BDNF and culture for an additional 5-7 days to obtain a mature neuron-like phenotype.
-
This compound Treatment and Induction of Neurotoxicity
This protocol outlines the treatment of SH-SY5Y cells with this compound and the induction of neurotoxicity using agents like β-amyloid.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution
-
β-amyloid (Aβ) 25-35 peptide
-
Okadaic acid
-
Cell culture medium
Procedure:
-
This compound Pre-treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Pre-incubate the differentiated SH-SY5Y cells with the desired concentrations of this compound for a specified period (e.g., 24 hours) before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Aβ Toxicity: Prepare a stock solution of Aβ 25-35 and aggregate it by incubating at 37°C for a specific duration. Add the aggregated Aβ to the cell culture medium to a final concentration of 10 µM and incubate for 24 hours.
-
Okadaic Acid Toxicity: Prepare a stock solution of okadaic acid and add it to the cell culture medium to induce tau hyperphosphorylation and apoptosis.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µl of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze changes in signaling pathways or the expression of neuronal markers.
Materials:
-
Treated SH-SY5Y cells
-
RIPA Lysis Buffer System
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Bcl-2, tau, synaptic markers)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
Application Notes and Protocols: Development and Characterization of Rivastigmine Transdermal Patch Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of rivastigmine transdermal patch formulations. The included protocols offer detailed, step-by-step guidance for key experimental procedures.
Introduction
This compound, a reversible cholinesterase inhibitor, is widely used for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Oral administration of this compound can be associated with gastrointestinal side effects and fluctuating plasma concentrations.[2][3] Transdermal delivery of this compound offers a non-invasive alternative that provides continuous drug delivery, leading to a smoother pharmacokinetic profile and improved tolerability.[2]
The most common types of this compound transdermal patches are the drug-in-adhesive (DIA) and matrix-type systems. In a DIA patch, the drug is directly incorporated into the pressure-sensitive adhesive (PSA) matrix, which serves as both the drug reservoir and the means of adhesion to the skin. Matrix-type patches consist of a drug reservoir in a polymer matrix, which is separate from the adhesive layer. The development of a successful this compound transdermal patch requires careful consideration of the formulation components, manufacturing process, and thorough characterization of the final product.
Formulation Development
The formulation of a this compound transdermal patch involves the selection of appropriate excipients to ensure drug stability, controlled release, and adequate adhesion to the skin.
Key Formulation Components:
-
Active Pharmaceutical Ingredient (API): this compound can be used as a free base or in a salt form, such as this compound hydrogen tartrate. The choice of the API form can influence its solubility in the adhesive matrix and its permeation through the skin.
-
Pressure-Sensitive Adhesives (PSAs): PSAs are a critical component of transdermal patches, providing the necessary adhesion to the skin. Commonly used PSAs for this compound patches include acrylics (e.g., DURO-TAK™ series) and silicones. The selection of the PSA can significantly impact the drug release characteristics and adhesive properties of the patch.
-
Polymers: In matrix-type patches, polymers such as polyvinylpyrrolidone (PVP) and ethylcellulose (EC) can be used to form the drug reservoir and control the rate of drug release. Chitosan has also been explored for creating microparticles to encapsulate this compound, which can then be incorporated into a patch to modulate drug release.
-
Permeation Enhancers: These substances are often included in transdermal formulations to increase the permeability of the stratum corneum, the main barrier to drug absorption through the skin.
-
Backing Layer: The backing layer is an occlusive film that protects the patch from the external environment and prevents the evaporation of drug and other excipients. Materials like polyethylene are commonly used.
-
Release Liner: This is a protective liner that is removed before applying the patch to the skin.
Manufacturing Process
The manufacturing of this compound transdermal patches typically involves a solvent casting method.
General Manufacturing Workflow:
-
Drug Dispersion: The this compound (or its salt) is dispersed or dissolved in a suitable solvent, such as ethyl acetate or ethanol.
-
Adhesive Mixing: The pressure-sensitive adhesive and other excipients are added to the drug dispersion and mixed thoroughly until a homogeneous mixture is obtained.
-
Casting: The homogeneous mixture is cast onto a release liner using a film applicator to achieve a uniform thickness.
-
Drying: The cast film is dried in an oven at a controlled temperature (e.g., 60°C) to remove the solvent.
-
Lamination: A backing layer is laminated onto the dried drug-in-adhesive matrix.
-
Cutting: The final laminate is cut into patches of the desired size.
A novel approach involves the use of spray drying to prepare this compound-loaded microparticles, which are then dispersed in the adhesive matrix before casting.
Figure 1: Experimental workflow for the development and characterization of this compound transdermal patches.
Characterization of this compound Transdermal Patches
Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed this compound transdermal patches. Key characterization tests include in vitro drug release, skin permeation studies, and adhesion properties.
Data Presentation
The following table summarizes representative quantitative data from studies on this compound transdermal patch formulations.
| Formulation Description | In Vitro Drug Release/Permeation | Adhesion Properties | Reference |
| This compound-loaded chitosan microparticle patch (15% microparticles) | ~82% cumulative release over 6 days | Probe Tack: 0.8 N/mm², Peel Adhesion (180°): 0.6 N/mm² | |
| This compound hydrogen tartrate patch (5.1% RHT) | ~54% cumulative release over 6 days | Probe Tack: 1.1 N/mm², Peel Adhesion (180°): 0.9 N/mm² | |
| This compound-salicylic acid ion-pair patch (30% drug load) | ~2803 µg/cm² permeated in 72 hours | Not specified | |
| Control this compound patch | ~1001 µg/cm² permeated in 72 hours | Not specified | |
| Exelon® Patch (Commercial Product) | In vitro release profiles characterized using USP apparatus 5 and 6 | Not specified in these studies |
Experimental Protocols
Protocol for In Vitro Drug Release Testing
This protocol describes the determination of the in vitro drug release profile of this compound from a transdermal patch using USP Apparatus 5 (Paddle over Disk) or USP Apparatus 6 (Rotating Cylinder).
Materials and Equipment:
-
USP Dissolution Apparatus 5 or 6
-
Dissolution vessels
-
Patch holder assembly (for Apparatus 5)
-
Cylinder (for Apparatus 6)
-
Dissolution medium (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water bath with temperature control
-
Syringes and filters
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Fill the dissolution vessels with a specified volume of the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
For USP Apparatus 5:
-
Place the transdermal patch on the disk assembly, ensuring the release surface is facing up.
-
Place the assembly at the bottom of the dissolution vessel.
-
Lower the paddle to a specified distance from the patch surface.
-
-
For USP Apparatus 6:
-
Apply the patch to the outside of the cylinder.
-
Place the cylinder in the dissolution vessel.
-
-
Start the rotation of the paddle or cylinder at a specified speed (e.g., 25 or 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative amount and percentage of drug released over time.
Protocol for In Vitro Skin Permeation Studies
This protocol outlines the procedure for evaluating the permeation of this compound through an excised skin membrane using a Franz diffusion cell.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., pig ear skin) or synthetic membrane (e.g., Strat-M™)
-
Receptor medium (e.g., phosphate buffer with propylene glycol)
-
Magnetic stirrer
-
Water bath with temperature control
-
Syringes and filters
-
HPLC system for analysis
Procedure:
-
Prepare the receptor medium and deaerate it.
-
Mount the excised skin or synthetic membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor compartment at 37 ± 0.5 °C.
-
Apply the this compound transdermal patch to the surface of the membrane in the donor compartment.
-
At specified time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
Figure 2: Logical relationship for in vitro skin permeation studies.
Protocol for Adhesion Testing
Adhesion properties, including tack and peel adhesion, are crucial for the performance of a transdermal patch.
5.3.1. Probe Tack Test
This test measures the force required to separate the patch from a probe after a brief contact.
Materials and Equipment:
-
Texture analyzer or similar instrument with a probe
-
Transdermal patch samples
Procedure:
-
Secure the transdermal patch on a flat surface with the adhesive side facing up.
-
Bring the probe into contact with the adhesive surface at a controlled speed and apply a defined force for a short duration.
-
Withdraw the probe at a constant speed.
-
The maximum force required to detach the probe from the patch is recorded as the tack force.
5.3.2. Peel Adhesion Test (180°)
This test measures the force required to peel the patch from a substrate at a 180° angle.
Materials and Equipment:
-
Tensile testing machine
-
Test substrate (e.g., stainless steel plate or a suitable skin-mimicking surface)
-
Transdermal patch samples
Procedure:
-
Apply the transdermal patch to the test substrate and press it down with a standard roller to ensure uniform contact.
-
Allow the patch to dwell on the substrate for a specified period.
-
Clamp one end of the substrate in the stationary jaw of the tensile tester and the free end of the patch in the moving jaw.
-
Peel the patch from the substrate at a 180° angle at a constant speed.
-
The force required to peel the patch is recorded as the peel adhesion force.
Protocol for HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound in samples from release and permeation studies.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 1.8 µm)
-
Mobile phase (e.g., a mixture of 1mM diammonium hydrogen phosphate buffer (pH 2) and acetonitrile (75:25 v/v))
-
This compound reference standard
-
Solvents for sample and standard preparation
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 1mM diammonium hydrogen phosphate buffer (pH 2) and acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 217 nm
-
Column Temperature: 50 °C
-
Injection Volume: As appropriate
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Sample Preparation: Dilute the samples obtained from the in vitro release or skin permeation studies with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
This comprehensive guide provides a foundation for the development and characterization of this compound transdermal patch formulations. Adherence to these protocols will enable researchers to generate reliable and reproducible data for the evaluation of patch performance.
References
- 1. Preparation and Characterization of this compound Transdermal Patch Based on Chitosan Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of a novel transdermal this compound patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Rivastigmine Patches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro dissolution testing of rivastigmine transdermal patches, a critical component in the quality control and development of transdermal drug delivery systems. The protocols outlined below are based on established pharmacopeial methods and scientific literature, ensuring robust and reproducible results.
Introduction
In vitro dissolution testing for transdermal patches evaluates the rate and extent of drug release from the patch into a specified medium. This testing is crucial for assessing lot-to-lot consistency, ensuring product quality, and can be instrumental in predicting in vivo performance. For this compound patches, which are used for the management of dementia associated with Alzheimer's and Parkinson's diseases, consistent drug delivery is paramount for therapeutic efficacy and safety.
Commonly employed methods for dissolution testing of transdermal systems include the USP Apparatus 5 (Paddle over Disk) and USP Apparatus 6 (Rotating Cylinder). Additionally, the Franz Diffusion Cell is widely used for in vitro permeation testing, which provides insights into the drug's ability to permeate through a membrane, simulating skin.
Key Dissolution Testing Methods
USP Apparatus 5: Paddle over Disk Method
This method is a common and relatively simple procedure for testing drug release from transdermal patches. The patch is placed on a disk at the bottom of the dissolution vessel, and the paddle provides agitation.
USP Apparatus 6: Rotating Cylinder Method
In this method, the transdermal patch is attached to the outside of a cylinder that rotates in the dissolution medium. This apparatus is particularly useful for patches that may be affected by the hydrodynamics of the paddle-over-disk system.
Franz Diffusion Cell Method
While primarily a permeation test, the Franz diffusion cell is also utilized to study the drug release from a transdermal patch through a synthetic or biological membrane into a receptor chamber. This method can provide a more biomimetic assessment of drug release.[1][2][3]
Data Presentation: Summary of Experimental Parameters
The following tables summarize the quantitative parameters for the different in vitro dissolution testing methods for this compound patches, as derived from scientific studies.
Table 1: USP Apparatus 5 (Paddle over Disk) Parameters
| Parameter | Value | Reference |
| Apparatus | USP Apparatus 5 (Paddle over Disk) | [1][4] |
| Dissolution Medium | Phosphate-buffered saline (PBS) pH 7.4 | |
| Volume of Medium | 900 mL | |
| Temperature | 32 ± 0.5 °C | |
| Rotation Speed | 50 rpm | |
| Sampling Times | 1, 2, 4, 6, 8, 12, 24 hours | (Typical) |
| Patch Holder | Stainless steel disk assembly |
Table 2: USP Apparatus 6 (Rotating Cylinder) Parameters
| Parameter | Value | Reference |
| Apparatus | USP Apparatus 6 (Rotating Cylinder) | |
| Dissolution Medium | Phosphate-buffered saline (PBS) pH 7.4 | |
| Volume of Medium | 900 mL | (Typical) |
| Temperature | 32 ± 0.5 °C | |
| Rotation Speed | 25 rpm | |
| Sampling Times | 1, 2, 4, 6, 8, 12, 24 hours | (Typical) |
| Patch Application | Attached to the exterior of the cylinder |
Table 3: Franz Diffusion Cell Parameters
| Parameter | Value | Reference |
| Apparatus | Franz Diffusion Cell | |
| Receptor Medium | Phosphate-buffered saline (PBS) pH 7.4 | |
| Receptor Volume | 5 mL | |
| Temperature | 37 ± 1 °C | |
| Stirring Speed | 600 rpm (magnetic stirrer) | (Typical) |
| Membrane | Synthetic (e.g., Cellulose, Strat-M®) or biological (e.g., pig ear skin) | |
| Sampling Times | Various time points over the study duration |
Experimental Protocols
Protocol 1: USP Apparatus 5 (Paddle over Disk) Method
Objective: To determine the in vitro drug release profile of a this compound transdermal patch using the Paddle over Disk method.
Materials:
-
USP Dissolution Apparatus 5
-
Dissolution vessels (1000 mL)
-
Paddles
-
Stainless steel disk assemblies
-
This compound transdermal patches
-
Phosphate-buffered saline (PBS) pH 7.4
-
Analytical instrumentation (e.g., HPLC-UV)
-
Syringes and filters for sampling
Procedure:
-
Prepare the dissolution medium (PBS pH 7.4) and deaerate it.
-
Place 900 mL of the dissolution medium into each vessel and equilibrate to 32 ± 0.5 °C.
-
Carefully remove the protective liner from the this compound patch.
-
Apply the patch to the center of the stainless steel disk assembly, ensuring the release surface is facing up and is flat. A suitable adhesive may be used to secure the patch.
-
Place the disk assembly at the bottom of the dissolution vessel.
-
Lower the paddle to a height of 25 ± 2 mm from the surface of the patch.
-
Start the apparatus and rotate the paddle at 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for this compound concentration using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: USP Apparatus 6 (Rotating Cylinder) Method
Objective: To determine the in vitro drug release profile of a this compound transdermal patch using the Rotating Cylinder method.
Materials:
-
USP Dissolution Apparatus 6
-
Dissolution vessels
-
Rotating cylinders
-
This compound transdermal patches
-
Phosphate-buffered saline (PBS) pH 7.4
-
Analytical instrumentation (e.g., HPLC-UV)
-
Syringes and filters for sampling
Procedure:
-
Prepare and deaerate the dissolution medium (PBS pH 7.4).
-
Fill the dissolution vessels with the appropriate volume of medium and equilibrate to 32 ± 0.5 °C.
-
Carefully remove the protective liner from the this compound patch.
-
Attach the patch to the exterior of the rotating cylinder, ensuring a smooth, bubble-free application.
-
Immerse the cylinder in the dissolution medium.
-
Begin rotation at 25 rpm.
-
Withdraw samples at the specified time intervals from a location midway between the surface of the medium and the top of the rotating cylinder, and not less than 1 cm from the vessel wall.
-
Replenish the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter and analyze the samples for this compound content.
-
Calculate the cumulative drug release over time.
Protocol 3: Franz Diffusion Cell Method
Objective: To evaluate the in vitro permeation/release of this compound from a transdermal patch across a membrane.
Materials:
-
Franz diffusion cells
-
Membrane (synthetic or biological)
-
This compound transdermal patch
-
Receptor medium (PBS pH 7.4)
-
Magnetic stir bars and stirrer
-
Water bath or heating block
-
Analytical instrumentation (e.g., HPLC-UV)
-
Syringes for sampling
Procedure:
-
Prepare the receptor medium (PBS pH 7.4) and deaerate it.
-
Mount the selected membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with the receptor medium and place a small magnetic stir bar inside.
-
Equilibrate the assembled cells to 37 ± 1 °C.
-
Cut the this compound patch to a size that fits the donor compartment of the Franz cell.
-
Remove the protective liner and apply the patch to the surface of the membrane over the donor compartment.
-
Clamp the donor and receptor compartments together.
-
At predetermined time points, withdraw a sample from the receptor chamber through the sampling arm.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analyze the samples for this compound concentration.
-
Calculate the cumulative amount of drug permeated per unit area over time.
Visualization of Experimental Workflows
Caption: Workflow for USP Apparatus 5 (Paddle over Disk) Method.
Caption: Workflow for USP Apparatus 6 (Rotating Cylinder) Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of this compound Transdermal Patch Based on Chitosan Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of this compound permeation from a transdermal system in the Franz cell using synthetic membranes and pig ear skin with in vivo-in vitro correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Discriminative In Vitro Release Test for this compound Transdermal Patches Using Pharmacopeial Apparatuses: USP 5 and USP 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Animal Models of Alzheimer's Disease for Rivastigmine Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain.[1][2] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4][5] Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) that is approved for the treatment of mild to moderate AD.
Preclinical evaluation of novel therapeutics for AD, including this compound and its derivatives, necessitates the use of robust and well-characterized animal models that replicate key pathological features of the disease. This document provides detailed application notes and protocols for establishing and utilizing various animal models of AD for the purpose of testing the efficacy of this compound. The protocols cover both non-transgenic (pharmacologically induced) and transgenic models, along with behavioral and biochemical assays for assessing therapeutic outcomes.
Core Mechanism of Action of this compound
This compound's primary therapeutic effect stems from its ability to increase the levels of acetylcholine in the brain by inhibiting both AChE and BuChE. This enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Evidence from animal studies indicates that this compound is a potent inhibitor of AChE in the cortex and hippocampus, brain regions significantly affected by AD. Beyond its role as a cholinesterase inhibitor, some studies suggest that this compound may also modulate the processing of amyloid precursor protein (APP), potentially reducing the formation of neurotoxic Aβ peptides.
Animal Models for this compound Testing
A variety of animal models are employed to study AD and test the efficacy of potential treatments like this compound. These models can be broadly categorized into non-transgenic (induced) and transgenic models.
Scopolamine-Induced Amnesia Model
This is a widely used pharmacological model that induces a transient cholinergic deficit and cognitive impairment, mimicking some aspects of AD. Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce memory impairment, which can then be treated with cholinomimetic drugs like this compound.
Data Presentation: Efficacy of this compound in Scopolamine-Induced Models
| Parameter | Animal Model | Scopolamine Dose | This compound Dose | Outcome | Reference |
| Escape Latency (Morris Water Maze) | Rat | 0.5 mg/kg | 0.5-2.5 mg/kg | Antagonized deficits in working and reference memory | |
| Step-through Latency (Passive Avoidance) | Rat | 1 mg/kg | 1.5 and 2.5 mg/kg | Antagonized memory retention deficit | |
| Conditioned Responses (Active Avoidance) | Rat | Not specified | Effective dose | Increased number of avoidances during learning and memory retention | |
| Transfer Latency (Morris Water Maze) | Rat | 1 mg/kg | Not specified | Significantly decreased transfer latency |
Streptozotocin (STZ)-Induced Model
Intracerebroventricular administration of streptozotocin (STZ) is used to induce an experimental rat model of AD. This model exhibits several pathological markers of AD, including increased AChE activity, tau phosphorylation, amyloid aggregation, and cognitive impairment.
Data Presentation: Efficacy of this compound in STZ-Induced Models
| Parameter | Animal Model | STZ Administration | This compound Treatment | Outcome | Reference |
| Cognitive Function | Rat | Intracerebroventricular | Not specified | Significantly inhibited cognitive impairment | |
| Acetylcholinesterase (AChE) Activity | Rat | Intracerebroventricular | Not specified | Significantly inhibited augmented AChE activity | |
| Tau Phosphorylation | Rat | Intracerebroventricular | Not specified | Significantly inhibited tau phosphorylation | |
| Amyloid Aggregation | Rat | Intracerebroventricular | Not specified | Significantly inhibited amyloid aggregation |
Transgenic Models (APP/PS1)
Transgenic mouse models that overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used to study the amyloid cascade hypothesis of AD. These models, such as the APP/PS1 mouse, develop age-dependent Aβ plaque pathology, gliosis, and cognitive deficits.
Data Presentation: Characteristics of APP/PS1 Mouse Models
| Model | Key Features | Onset of Pathology | Cognitive Deficits | Reference |
| APP/PS1 (ARTE10) | Co-expresses human APP (Swedish mutation) and PSEN1 (M146V mutation) | Early and abundant β-amyloid plaque formation | Not specified | |
| APPPS1 | Co-expresses human APP (Swedish mutation) and PSEN1 (L166P mutation) | Amyloid plaque deposition starts at ~6 weeks | Spatial learning and memory deficits at 7 months | |
| APPswe/PSEN1dE9 | Co-expresses human APP (Swedish mutation) and human PSEN1 lacking exon 9 | Dysfunction of hippocampal circuitry and memory decline at 3-4 months | Not impaired at delayed spatial alternation until 6 months in some studies | |
| APP/PS-1 double knock-in | Introduces Swedish FAD mutations in APP and P264L mutation in PS-1 gene | Progressive amyloid deposition starting at 6 months | Cognitive deficits in recognition and spatial reference memory starting at 11 months |
Experimental Protocols
Protocol 1: Induction of Scopolamine-Induced Amnesia
-
Animals: Male Wistar rats or Swiss albino mice.
-
Housing: House animals in standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Scopolamine Administration: Dissolve scopolamine hydrobromide in sterile saline. Administer intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg body weight, 30 minutes before behavioral testing.
-
This compound Administration: Dissolve this compound tartrate in sterile saline. Administer orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 0.5-2.5 mg/kg) 60 minutes before scopolamine administration or as per the study design.
-
Control Groups: Include a vehicle-treated control group (receiving saline) and a scopolamine-only treated group.
-
Behavioral Testing: Proceed with behavioral assessments such as the Morris water maze or Y-maze.
Protocol 2: Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The room should contain various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Divide the pool into four quadrants. Place the hidden platform in the center of one quadrant.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions (in different quadrants).
-
Allow the mouse to search for the platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of 15-20 minutes.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of platform crossings, and the swim speed.
-
-
Data Analysis: Analyze escape latency, path length, time in target quadrant, and platform crossings using appropriate statistical methods (e.g., ANOVA). A shorter escape latency and a greater amount of time spent in the target quadrant indicate better spatial memory.
Protocol 3: Y-Maze Test
The Y-maze test assesses spatial working memory by measuring the animal's tendency to explore novel arms of the maze.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 12 cm high) at a 120° angle to each other.
-
Procedure:
-
Place the mouse at the center of the maze and allow it to freely explore all three arms for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using a video camera or automated tracking software. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
-
A higher percentage of alternation indicates better spatial working memory.
-
Protocol 4: Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of AChE in brain tissue homogenates, providing a direct assessment of this compound's pharmacological effect. The Ellman method is a common colorimetric assay for this purpose.
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain on ice.
-
Isolate specific brain regions (e.g., hippocampus, cortex).
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm for 5 minutes) and collect the supernatant.
-
-
Assay Procedure (based on a typical kit protocol):
-
Prepare a reaction mixture containing a buffer, a chromogen such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine (ATCh).
-
Add the brain tissue supernatant (sample) to a 96-well plate.
-
Initiate the reaction by adding the substrate mix.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate AChE activity based on the rate of the reaction and the protein concentration of the sample. Compare the activity between treatment groups.
Protocol 5: Assessment of Amyloid-Beta (Aβ) and Tau Pathology
Assessment of Aβ and tau pathology is crucial for evaluating the disease-modifying potential of this compound in transgenic models.
-
Immunohistochemistry (IHC):
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde, then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
-
Incubate the sections with primary antibodies specific for Aβ (e.g., 6E10, 4G8) or phosphorylated tau (e.g., AT8, PHF-1).
-
Use a suitable secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., HRP) for visualization.
-
Image the sections using a microscope and quantify the plaque load or the number of tau-positive neurons.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Homogenize brain tissue in appropriate extraction buffers to isolate soluble and insoluble Aβ fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42.
-
Similarly, ELISA can be used to measure total and phosphorylated tau levels in brain homogenates.
-
-
Western Blotting:
-
Separate brain protein extracts by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against Aβ, APP, or tau.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the protein bands using densitometry.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in AD animal models.
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Comparative study of this compound and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rivastigmine in the Scopolamine-Induced Amnesia Model in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
The scopolamine-induced amnesia model in rats is a widely utilized preclinical paradigm to investigate the efficacy of potential therapeutic agents for cognitive impairment, particularly those targeting the cholinergic system. Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits that mimic certain cognitive symptoms associated with Alzheimer's disease and other dementias.[1][2] Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically approved drug for the treatment of Alzheimer's disease.[3] Its mechanism of action involves increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This document provides detailed protocols for the administration of this compound to counteract scopolamine-induced amnesia in rats, along with methodologies for key behavioral assays used to assess cognitive function.
Mechanism of Action
Scopolamine-Induced Cholinergic Dysfunction
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily in the central nervous system.[2] By blocking these receptors, scopolamine disrupts the normal signaling of acetylcholine, a neurotransmitter crucial for learning and memory processes. This blockade leads to impaired synaptic plasticity and cognitive deficits, forming the basis of the amnesia model.
This compound's Reversal of Cholinergic Deficits
This compound is a pseudo-irreversible inhibitor of both AChE and BuChE, the enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synapse. This elevation in acetylcholine levels helps to overcome the competitive antagonism induced by scopolamine at the muscarinic receptors, thereby restoring cholinergic function and ameliorating the associated memory impairments.
Data Presentation: Dosages and Administration
The following tables summarize typical dosage and administration parameters for scopolamine and this compound in the rat model of amnesia. It is recommended to perform dose-response studies to determine the optimal concentrations for specific experimental conditions.
Table 1: Scopolamine Administration Parameters
| Parameter | Value | Reference(s) |
| Route of Administration | Intraperitoneal (i.p.) | |
| Dosage Range | 0.5 - 1.0 mg/kg | |
| Vehicle | Saline (0.9% NaCl) | |
| Timing | 30 minutes prior to behavioral testing |
Table 2: this compound Administration Parameters
| Parameter | Value | Reference(s) |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) | |
| Dosage Range | 0.5 - 2.5 mg/kg (i.p.), 2.0 mg/kg (p.o.) | |
| Vehicle | Saline (0.9% NaCl) | |
| Timing | 60 minutes prior to behavioral testing |
Table 3: Quantitative Effects of this compound on Cholinesterase Activity
| This compound Dose (mg/kg, i.p.) | Brain Region | % Cholinesterase Inhibition | Reference(s) |
| 0.5 - 2.5 | Cortex & Hippocampus | 21 - 60% | |
| 0.6 | Cerebral Cortex | AChE: 40%, BuChE: 25% |
Experimental Protocols
Experimental Workflow
The general experimental workflow involves acclimatization of the animals, followed by drug administration and subsequent behavioral testing.
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter and 0.6 m high) filled with water made opaque with non-toxic paint. A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Rats are subjected to 4 trials per day.
-
For each trial, the rat is gently placed into the water facing the pool wall at one of four quasi-random starting positions (N, S, E, W).
-
The rat is allowed to swim and find the hidden platform. The time to reach the platform (escape latency) is recorded.
-
If the rat fails to find the platform within 60-120 seconds, it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
-
Drug Administration: this compound (or vehicle) is administered 60 minutes before the first trial of the day, and scopolamine (or vehicle) is administered 30 minutes before the first trial.
Passive Avoidance (PA) Test
The PA test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition/Training Trial:
-
The rat is placed in the light compartment and allowed to explore for a set period (e.g., 60 seconds).
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded.
-
Once the rat enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then returned to its home cage.
-
-
Retention Trial (24 hours after acquisition):
-
The rat is again placed in the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory retention.
-
-
Drug Administration: For assessing effects on memory consolidation, this compound can be administered immediately after the acquisition trial. To assess effects on acquisition, drugs are administered prior to the training trial as per the general workflow.
Y-Maze Test
The Y-maze test is used to evaluate spatial working memory by assessing spontaneous alternation behavior.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at a 120° angle from each other.
-
Procedure:
-
The rat is placed at the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An arm entry is counted when all four paws of the rat are within the arm.
-
Spontaneous alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).
-
-
Data Analysis:
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation reflects better spatial working memory.
-
-
Drug Administration: Drugs are administered prior to the test as per the general workflow.
Conclusion
The scopolamine-induced amnesia model in rats is a robust and reliable method for the preclinical evaluation of cognition-enhancing compounds like this compound. The protocols outlined in this document provide a framework for conducting these studies. Researchers should optimize drug dosages and experimental parameters based on their specific laboratory conditions and research objectives. Careful adherence to these detailed methodologies will ensure the generation of reproducible and valid data in the pursuit of novel therapeutics for cognitive disorders.
References
Application Notes: Use of Rivastigmine in Primary Cortical Neuron Culture Experiments
Introduction
Rivastigmine is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) used in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its primary therapeutic action is to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for cognitive functions.[3][4] Beyond its role as a cholinesterase inhibitor, research in primary cortical neuron cultures has revealed non-cholinergic mechanisms that contribute to its neuroprotective and potentially disease-modifying effects.[5] These in vitro models are essential for elucidating the molecular pathways affected by this compound, including its influence on amyloid precursor protein (APP) processing, synaptic integrity, and neuronal survival.
These application notes provide researchers, scientists, and drug development professionals with a summary of this compound's effects in primary cortical neuron cultures, quantitative data from key studies, and detailed protocols for experimental application.
Mechanisms of Action and Key Findings
In primary cortical neuron cultures, this compound demonstrates multiple effects beyond simple cholinesterase inhibition.
1. Dual Cholinesterase Inhibition: this compound acts as a "pseudo-irreversible" inhibitor, forming a covalent carbamate complex with the active sites of both AChE and BuChE. This leads to prolonged inhibition of the enzymes, thereby increasing the synaptic availability of acetylcholine. While AChE is the primary target in a healthy brain, BuChE activity increases as Alzheimer's disease progresses, making dual inhibition a potentially valuable therapeutic strategy.
2. Modulation of APP Processing: A significant non-cholinergic effect of this compound is its ability to modulate the processing of Amyloid Precursor Protein (APP). Studies in degenerating primary rat neurons show that this compound treatment shifts APP processing from the amyloidogenic pathway (mediated by β-secretase/BACE1) to the non-amyloidogenic α-secretase pathway. This results in a decrease in the production of neurotoxic amyloid-beta (Aβ) peptides and an increase in the secretion of the neuroprotective sAPPα fragment. This effect is mediated, in part, by the upregulation of α-secretase enzymes like ADAM-9, ADAM-10, and ADAM-17.
3. Neuroprotective and Synaptic Effects: In primary cortical cultures undergoing neurodegeneration, this compound treatment has been shown to increase cell viability in a dose-dependent manner. This neuroprotective effect is accompanied by an enhancement of neuronal morphology and a significant increase in the levels of key synaptic proteins, including SNAP-25 (synaptosomal-associated protein of 25 kDa) and synaptophysin. These findings suggest that this compound may have neurorestorative effects by preserving synaptic contacts, which are known to be lost early in Alzheimer's disease.
4. Downstream Signaling Pathways: The neuroprotective effects of this compound are linked to the activation of intracellular signaling cascades. Evidence suggests that this compound stimulates the PI3K/Akt and MAPK/ERK signaling pathways. The ERK pathway, in particular, is known to regulate α-secretase proteins, providing a mechanistic link between this compound treatment and the observed shift in APP processing.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in primary cortical neuron experiments.
Table 1: Effects of this compound on Neuronal Viability and Synaptic Markers Data from degenerating primary fetal rat cortical cultures.
| Parameter Measured | This compound Concentration | Result (% of Vehicle Control) | Reference |
| Cell Viability | 5 µM | 214% | |
| 10 µM | 295% | ||
| Neuron-Specific Enolase (NSE) | 5 µM | 150% | |
| 10 µM | 190% | ||
| SNAP-25 | 5 µM | 170% | |
| 10 µM | 210% | ||
| Synaptophysin | 5 µM | Significant Increase | |
| 10 µM | Significant Increase |
Table 2: Effects of this compound on APP Processing Products Data from degenerating primary rat neuronal cultures.
| Parameter Measured | This compound Concentration | Result | Reference |
| Secreted APP (sAPP) | 5 µM & 10 µM | Significant Increase | |
| sAPPα | 5 µM & 10 µM | Increased | |
| Secreted Aβ | 5 µM & 10 µM | Decreased |
Table 3: Inhibitory Concentrations (IC₅₀) of this compound
| Target Enzyme | Species/System | IC₅₀ | Reference |
| Acetylcholinesterase (AChE) | Rat Brain (in vitro) | 4.3 nM | |
| Butyrylcholinesterase (BuChE) | Rat Brain (in vitro) | 31 nM |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from methodologies used in studies investigating this compound's effects.
Materials:
-
Timed-pregnant Sprague-Dawley rat (Embryonic day 16-18)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Poly-D-lysine (or Poly-L-lysine) coated culture plates/dishes
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold HBSS.
-
Dissect the embryos and remove the brains. Place brains in a new dish with cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices from the embryonic brains, peeling away the meninges.
-
Transfer the isolated cortical tissue to a 15 mL conical tube.
-
Wash the tissue twice with 5 mL of sterile HBSS, allowing the tissue to settle by gravity and aspirating the supernatant each time.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes to dissociate the tissue.
-
Stop the trypsinization by adding 2 mL of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a 1 mL pipette tip until a single-cell suspension is achieved. Avoid creating bubbles.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (Neurobasal Medium supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-media change to remove cellular debris. Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment and Assessment of Neuroprotection
This protocol outlines the treatment of established neuron cultures with this compound to assess its effects on cell viability and synaptic markers.
Materials:
-
Established primary cortical neuron cultures (from Protocol 1)
-
This compound tartrate
-
Sterile vehicle (e.g., water or DMSO, depending on this compound salt)
-
Cell viability assay kits (e.g., LDH cytotoxicity assay, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for Western Blotting (lysis buffer, primary antibodies for SNAP-25, synaptophysin, NSE, β-actin; secondary antibodies, etc.)
Procedure:
-
Drug Preparation: Prepare a sterile stock solution of this compound tartrate in water or an appropriate vehicle. Prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 5 µM and 10 µM). Prepare a vehicle-only control.
-
Induce Degeneration (Optional but Recommended): To model neurodegenerative conditions, stress can be induced. One method is to switch to a minimal medium or a medium known to induce time-dependent degeneration, as described in published studies.
-
Treatment: Remove half of the medium from each well and replace it with medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the treated cultures for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assessment of Cell Viability:
-
LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death, following the manufacturer's protocol.
-
CellTiter-Glo® Assay: Measure ATP levels, an indicator of metabolically active cells, directly in the culture wells according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Collect the lysate, determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against synaptic markers (SNAP-25, synaptophysin) and a loading control (β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Tartrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of this compound on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Rivastigmine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing rivastigmine in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of its carbamate ester linkage.[1][2][3] This reaction is significantly accelerated under alkaline (basic) conditions.[1][4] The major degradation product formed is (S)-3-(1-dimethylaminoethyl) phenol, also known as NAP 226-90.
Q2: What are the optimal storage conditions for aqueous this compound solutions to ensure stability?
A2: To maximize stability, aqueous solutions of this compound should be maintained at a slightly acidic pH, ideally between 3.0 and 5.0. It is also recommended to store the solutions at refrigerated temperatures (2-8°C). For best results, prepare solutions fresh and aim to use them within 48 hours.
Q3: I am observing an unexpected peak in my chromatogram when analyzing a this compound solution. What could this be?
A3: An unexpected peak in your chromatogram is likely the major hydrolysis degradation product of this compound, NAP 226-90. This is also the main metabolite of this compound found in vivo.
Q4: Is this compound sensitive to light or oxidation?
A4: Based on forced degradation studies, this compound is susceptible to oxidation. Some formulations have included antioxidants like Vitamin E to enhance stability. While some studies suggest it is relatively stable to UV light at 254 nm, it is still good practice to protect solutions from light.
Q5: Can I use a buffer to maintain the pH of my this compound solution?
A5: Yes, using a suitable buffer system to maintain a slightly acidic pH is a recommended strategy to enhance the stability of your this compound solution.
Troubleshooting Guides
Issue: Rapid loss of this compound concentration in solution.
| Potential Cause | Troubleshooting Steps |
| High pH (alkaline conditions) | 1. Measure the pH of your solution. 2. Adjust the pH to a range of 3.0-5.0 using a suitable acidic buffer or dilute acid. 3. Prepare fresh solutions in a buffered vehicle if possible. |
| Elevated Storage Temperature | 1. Ensure solutions are stored at refrigerated temperatures (2-8°C). 2. Avoid leaving stock solutions at room temperature for extended periods. |
| Oxidative Degradation | 1. Consider preparing solutions with degassed solvents. 2. For long-term storage, consider storing under an inert atmosphere such as nitrogen or argon. |
Issue: Discoloration of the this compound solution.
| Potential Cause | Troubleshooting Steps |
| Degradation | 1. Discoloration can be an indicator of chemical degradation, possibly due to oxidation or high temperatures. 2. Prepare fresh solutions and protect them from light and air. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To intentionally degrade a this compound sample under various stress conditions to identify potential degradation products and assess its stability profile.
Materials:
-
This compound drug substance
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound and 1 mL of the stock solution in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a sample of solid this compound and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.
-
Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Method for this compound and its Degradation Product
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Aqueous solution of 0.01 M sodium-1-heptane sulphonate, with the pH adjusted to 3.0 using dilute phosphoric acid, mixed with acetonitrile (72:28, v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm or 262 nm |
Visualizations
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
troubleshooting poor rivastigmine recovery in plasma extraction
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor rivastigmine recovery during plasma extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound recovery is critically low. Where should I begin my investigation?
The most crucial first step is to pinpoint the exact stage where the analyte is being lost. A systematic evaluation of each step in your extraction workflow is necessary. We recommend performing a fraction collection study by collecting and analyzing the liquid from each major step (e.g., sample load/flow-through, wash steps, and the final elution).[1][2] This will tell you if the this compound failed to bind to the sorbent, was washed away prematurely, or failed to elute.[2]
Q2: What are the key physicochemical properties of this compound that influence its extraction?
Understanding this compound's properties is fundamental to designing or troubleshooting an extraction method. Its basic nature and moderate lipophilicity are the most critical factors.
| Property | Value | Implication for Extraction | Source(s) |
| pKa (Strongest Basic) | ~8.8 | For reversed-phase SPE or LLE, adjust sample pH to >10.8 to ensure the molecule is neutral and hydrophobic. For cation-exchange SPE, adjust pH to <6.8 to ensure it is positively charged. | [3][4] |
| LogP | ~2.3 - 2.45 | Indicates moderate lipophilicity. Suitable for LLE with moderately polar organic solvents (e.g., MTBE, ether/hexane mixtures) and for retention on reversed-phase SPE sorbents (e.g., C8, C18). | |
| Plasma Protein Binding | ~40% | Considered low. While protein precipitation is still a valid sample preparation step, strong protein binding is not a primary cause of low recovery for this compound. | |
| Key Stability Concern | Prone to degradation under strong basic (alkaline) conditions. | This creates a challenge for LLE/SPE methods that require a high pH to neutralize the molecule. Exposure to high pH should be minimized, or a compromise pH should be investigated. | |
| Metabolism | Rapidly metabolized by cholinesterase-mediated hydrolysis. | Plasma samples should be collected in tubes containing a cholinesterase inhibitor (e.g., sodium fluoride) and kept cold to prevent ex-vivo degradation. |
Q3: I am using Solid-Phase Extraction (SPE) and have identified the step with analyte loss. What should I do?
Low recovery in SPE can occur at various stages. The following table provides solutions based on where you found your analyte.
References
Technical Support Center: Optimizing Rivastigmine Dosage for Long-Term In Vivo Experiments
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective and safe use of rivastigmine in long-term in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the long-term administration of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound is a dual inhibitor of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[1] Emerging evidence also suggests that this compound may have a disease-modifying role by promoting the non-amyloidogenic processing of amyloid precursor protein (APP), which can reduce the formation of neurotoxic amyloid-beta (Aβ) peptides.[1][3]
Q2: What are the most common side effects observed during long-term this compound administration in animal models?
A2: The most frequently reported side effects are related to the gastrointestinal (GI) system due to the drug's cholinergic activity. These include:
-
Nausea and vomiting
-
Diarrhea
-
Loss of appetite (anorexia)
-
Weight loss
These effects are often dose-dependent and more pronounced at the beginning of treatment.
Q3: How can gastrointestinal side effects be minimized?
A3: Several strategies can be employed to mitigate GI side effects:
-
Dose Titration: Begin with a low dose and gradually increase it to the target dose over several weeks. This allows the animal's system to acclimate to the increased cholinergic stimulation.
-
Administration with Food: For oral formulations, administering the dose with food can help reduce nausea and vomiting.
-
Transdermal Administration: Switching to a transdermal patch can significantly reduce the incidence and severity of GI side effects by providing a more stable plasma concentration of the drug.
Q4: What are the advantages of using transdermal patches for long-term studies?
A4: Transdermal patches offer several benefits for long-term in vivo experiments:
-
Consistent Drug Exposure: Patches provide a more stable plasma concentration of this compound over a 24-hour period.
-
Improved Animal Welfare: This method reduces the stress associated with repeated oral gavage.
-
Reduced Gastrointestinal Side Effects: The steady drug delivery minimizes the high peak plasma concentrations that often trigger nausea and vomiting.
Q5: How should I handle a missed dose or treatment interruption?
A5: If treatment is interrupted for more than three days, it is recommended to restart the dosing regimen at the initial low dose and repeat the titration process to ensure tolerability.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action(s) |
| Significant Weight Loss | Decreased appetite due to cholinergic side effects or other underlying health issues. | - Monitor food and water intake daily.- Provide a highly palatable and calorie-dense supplemental diet.- Consider a temporary dose reduction.- Consult with a veterinarian to rule out other health problems. |
| Persistent Diarrhea | Cholinergic overstimulation of gut motility. | - Ensure a gradual dose titration schedule is being followed.- Consider switching to a transdermal patch formulation.- Provide supportive care to prevent dehydration.- Consult a veterinarian if diarrhea is severe or persistent. |
| Skin Irritation at Patch Site | Allergic reaction or irritation from the adhesive. | - Rotate the application site with each new patch.- Ensure the skin is clean and dry before application.- Monitor the site for redness or swelling.- If irritation persists, consider discontinuing transdermal administration and switching to oral dosing. |
| Behavioral Changes (e.g., lethargy, agitation) | Central nervous system effects of cholinergic stimulation or other experimental factors. | - Carefully observe and document any behavioral changes.- Ensure the dose is within the therapeutic range for the specific animal model.- Rule out other potential stressors in the animal's environment.- If behavioral changes are severe, consider a dose reduction. |
Data Presentation
Table 1: Recommended this compound Dosages in Rodent Models for Long-Term Studies
| Animal Model | Administration Route | Dosage Range | Frequency | Study Duration | Reference |
| Rats | Intraperitoneal (i.p.) | 0.3 mg/kg | Daily | 36 days | |
| Rats | Intraperitoneal (i.p.) | 0.5 - 2.5 mg/kg | Daily (pre-testing) | 60 days | |
| Rats | Oral Gavage | 1.24 mg/kg (AED) | Daily | 14 days | |
| Rats | Intraperitoneal (i.p.) | 0.6 mg/kg | Single dose | N/A | |
| Rats | Oral Gavage | 0.625 - 2.5 mg/kg | Daily | Not Specified | |
| Mice | Oral Gavage | Not Specified | Daily | 60 days |
AED: Animal Equivalent Dose, calculated from human dose.
Table 2: In Vivo Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by this compound
| Animal Model | Dosage and Route | Brain Region | % AChE Inhibition | % BuChE Inhibition | Reference |
| Rats | 0.6 mg/kg i.p. | Cerebral Cortex | 40% | 25% | |
| Rats | 2 mg/kg Intranasal | Hippocampus, Cerebrum | Significant Decrease | Significant Decrease | |
| Rats | 2 mg/kg Intravenous | Hippocampus, Cerebrum | Significant Decrease | Significant Decrease | |
| Aged Rats | 0.3 mg/kg i.p. (36 days) | Whole Brain | 20% Decrease | Not Specified | |
| Humans (for comparison) | 3 mg oral (single dose) | Cerebrospinal Fluid | 38.9% (max at 2.4h) | 9.7% (max at 2.4h) |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in Rodents
-
Vehicle Preparation: Dissolve this compound tartrate in sterile water or saline. Calculate the concentration to deliver the desired dose in a volume of 5-10 mL/kg of body weight.
-
Dose Titration Schedule:
-
Weeks 1-2: Administer a starting dose of 0.5 mg/kg once daily.
-
Subsequent Weeks: Increase the dose in increments of 0.5-1.0 mg/kg every 2 weeks until the target dose is reached, while monitoring for adverse effects.
-
-
Administration Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Use an appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for mice, 18-gauge for rats).
-
Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the needle into the esophagus and deliver the dose.
-
Observe the animal for any signs of distress after administration.
-
Protocol 2: Transdermal Patch Application in Rodents
-
Site Preparation:
-
Select an application site on the animal's back, between the shoulder blades, to prevent removal by the animal.
-
Carefully shave the application site, taking care not to abrade the skin.
-
Clean the site with a sterile wipe and allow it to dry completely.
-
-
Patch Application:
-
Remove the protective liner from the patch and apply it to the prepared site.
-
Press firmly for 30 seconds to ensure good adhesion.
-
Consider using a light, non-occlusive wrap to secure the patch if necessary.
-
-
Patch Replacement and Site Rotation:
-
Replace the patch according to the study design (typically every 24 hours).
-
Rotate the application site with each new patch to minimize skin irritation.
-
Protocol 3: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity in brain tissue homogenates.
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0.
-
10 mM DTNB Solution: Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Store protected from light.
-
14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare fresh daily.
-
-
Tissue Homogenization:
-
Homogenize brain tissue samples in a lysis buffer (e.g., 9:1 volume of buffer to tissue weight).
-
Centrifuge the homogenate at 10,000 g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL brain homogenate supernatant + 10 µL DTNB + 10 µL vehicle.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL brain homogenate supernatant + 10 µL DTNB + 10 µL this compound solution.
-
Pre-incubate the plate for 10 minutes at 25°C after adding all components except ATCI.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Protocol 4: Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus:
-
A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A submerged escape platform (10-12 cm in diameter) placed 1-2 cm below the water surface.
-
A camera and tracking software to record the animal's swim path.
-
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Place the animal in the water facing the tank wall at one of four semi-randomly selected start positions.
-
Allow the animal to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.
-
Visualizations
Caption: Workflow for Oral and Transdermal this compound Administration.
Caption: Dual Mechanism of Action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Rivastigmine in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing rivastigmine in animal models. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to manage and mitigate the common gastrointestinal (GI) side effects encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?
A1: The most frequently reported GI side effects are a consequence of this compound's cholinergic mechanism of action and are dose-dependent.[1] These include:
-
Nausea and vomiting (in species that can vomit)
-
Diarrhea
-
Anorexia (loss of appetite)
-
Weight loss
-
Salivation[2]
These effects are often more pronounced at the beginning of treatment.[1]
Q2: How can we minimize the gastrointestinal side effects of orally administered this compound?
A2: Several strategies can be employed to mitigate GI side effects:
-
Dose Titration: Begin with a low dose and gradually increase to the target dose over several weeks. This allows the animal's system to acclimate to the cholinergic stimulation. A typical titration schedule involves increasing the dose every 2-4 weeks.
-
Administration with Food: Providing the oral dose mixed with or immediately after a meal can help reduce nausea and vomiting.
-
Transdermal Administration: Switching to a transdermal patch formulation can significantly reduce the incidence and severity of GI side effects by providing a more steady plasma concentration of the drug.[3]
Q3: Are there specific signs of nausea to look for in rodents, since they cannot vomit?
A3: Yes, while rats and mice do not vomit, they exhibit specific behaviors that are considered indicative of nausea or visceral malaise. These include:
-
Pica: The consumption of non-nutritive substances, such as kaolin clay. An increase in kaolin consumption is a well-established surrogate marker for nausea in rats.
-
Changes in Facial Expression: A "nausea-like" facial expression, characterized by a decrease in the eye-opening index, has been observed in rats after the administration of emetic substances.[4]
-
Reduced Food and Water Intake: A significant decrease in consumption is a general sign of malaise that can be associated with nausea.
-
Altered Behavior: A reduction in exploratory and locomotor activity can also be indicative of nausea.
Q4: What is the mechanism behind this compound-induced GI side effects?
A4: this compound is a cholinesterase inhibitor, which increases the levels of acetylcholine (ACh) in both the central and peripheral nervous systems. In the gastrointestinal tract, increased ACh stimulates muscarinic and nicotinic receptors, leading to enhanced GI motility and secretions. This overstimulation can result in cramping, diarrhea, and nausea. Nausea and vomiting are also thought to be centrally mediated through the direct stimulation of muscarinic receptors in the chemoreceptor trigger zone in the brain.
Q5: Is the transdermal patch always a better option than oral administration in animal studies?
A5: The transdermal patch offers a significant advantage in reducing GI side effects due to the maintenance of more stable plasma concentrations of this compound, avoiding the peaks associated with oral dosing that often trigger nausea and vomiting. However, the choice of administration route may depend on the specific aims of the study. For acute dosing studies or when rapid absorption is desired, oral gavage may be more appropriate. For chronic studies where minimizing side effects and ensuring steady-state concentrations are critical, the transdermal patch is generally superior.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Acute, severe diarrhea and/or vomiting after first dose | Initial dose is too high. | - Immediately discontinue dosing for 24-48 hours. - Re-initiate treatment at a 50% lower dose. - Implement a gradual dose titration schedule. - Consider switching to a transdermal patch formulation for more stable drug delivery. |
| Progressive weight loss and anorexia over several days | Cholinergic-mediated appetite suppression and GI discomfort. | - Monitor food and water intake daily. - Provide highly palatable, calorie-dense supplemental food. - Ensure the dose is administered with food. - If weight loss exceeds 10-15% of baseline, consider a temporary dose reduction. |
| Signs of nausea in rodents (pica, facial grimacing) | Dose-dependent GI and central nervous system effects. | - Quantify pica behavior by providing pre-weighed kaolin pellets. - If available, use facial expression analysis to objectively measure discomfort. - Reduce the dose to a level that minimizes these behaviors while still achieving the desired therapeutic effect. |
| Skin irritation at the site of transdermal patch application | Allergic contact dermatitis or irritation from the adhesive. | - Rotate the application site with each new patch. - Ensure the fur is clipped short, not shaved to the skin, to minimize irritation. - If irritation is severe, consider discontinuing the patch and exploring alternative administration routes or formulations. |
Data Presentation
Table 1: Incidence of Common Gastrointestinal Side Effects of this compound (Human Clinical Trial Data)
Note: Specific quantitative data from long-term animal studies on the incidence of GI side effects is limited. The following data from human clinical trials can serve as a valuable reference for anticipating potential side effects in animal models.
| Side Effect | This compound Capsules (6-12 mg/day) | This compound Patch (9.5 mg/24h) | Placebo |
| Nausea | ~17% | ~7% | ~5% |
| Vomiting | ~13% | ~3% | ~3% |
| Diarrhea | ~7% | ~6% | ~3% |
| Anorexia | 1-25% | ~2% | ~1% |
| Weight Loss | 1-25% | ~3% | ~1% |
Experimental Protocols
Protocol 1: Oral Administration of this compound with Dose Titration in Rodents
-
Vehicle Preparation: Dissolve this compound tartrate in sterile water or saline. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
Dose Titration Schedule:
-
Week 1-2: Administer a starting dose of 0.5 mg/kg once daily.
-
Week 3-4: If the initial dose is well-tolerated (minimal weight loss, no severe diarrhea), increase the dose to 1.0 mg/kg once daily.
-
Subsequent Weeks: Continue to increase the dose in increments of 0.5-1.0 mg/kg every 2 weeks until the target dose is reached, while closely monitoring for adverse effects.
-
-
Administration Procedure (Oral Gavage):
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal. For mice, scruff the back of the neck. For rats, hold the animal near the thoracic region.
-
Use an appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for mice, 18-gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.
-
Insert the needle into the side of the mouth and gently advance it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the dose slowly and withdraw the needle carefully.
-
To minimize GI side effects, provide the dose shortly after the animal has consumed a meal or mix the drug with a small amount of palatable food.
-
Protocol 2: Transdermal Patch Application in Rodents
-
Dose Scaling: Human transdermal patches need to be scaled down for use in rodents. This can be done by cutting the patch to a size that corresponds to the desired dose based on the animal's body surface area or weight.
-
Site Preparation:
-
Clip the fur on the animal's back, between the shoulder blades, to ensure good adhesion. Avoid shaving, as this can cause skin irritation.
-
Clean the area with a sterile wipe and allow it to dry completely.
-
-
Patch Application:
-
Apply the appropriately sized patch to the prepared area.
-
Press firmly for 30 seconds to ensure it is well-adhered.
-
To prevent the animal from removing the patch, a light protective jacket or bandage may be used.
-
-
Dose Titration Schedule:
-
Week 1-4: Begin with a low-dose patch (e.g., equivalent to 4.6 mg/24h in humans, scaled down for the animal's size).
-
Subsequent Weeks: If well-tolerated, increase to the target dose patch.
-
-
Monitoring:
-
Check the patch daily to ensure it remains adhered.
-
Monitor the application site for any signs of skin irritation.
-
Rotate the application site with each new patch.
-
Protocol 3: Assessment of Nausea in Rats using the Pica Model
-
Acclimation: House rats individually and provide them with standard chow, water, and a pre-weighed kaolin clay pellet for at least 3 days to acclimate.
-
Baseline Measurement: For 2-3 days before drug administration, measure the daily consumption of both chow and the kaolin pellet by weighing them at the same time each day.
-
Drug Administration: Administer this compound according to the study protocol (e.g., oral gavage or transdermal patch).
-
Post-Dosing Measurement: Continue to measure the daily consumption of chow and kaolin for the duration of the drug treatment.
-
Data Analysis: An increase in the consumption of the kaolin pellet relative to the baseline is indicative of a pica response and is interpreted as a sign of nausea.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway leading to GI side effects of this compound.
Caption: A logical workflow for troubleshooting this compound-induced GI side effects.
References
- 1. An update on the safety of current therapies for Alzheimer’s disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of Nausea-Like Response in Rats by Monitoring Facial Expression [frontiersin.org]
identifying and minimizing analytical interference in rivastigmine assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing analytical interference in rivastigmine assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in this compound assays?
A1: The most common sources of interference in this compound assays include:
-
Matrix Effects: Endogenous components of the biological sample (e.g., plasma, serum), such as phospholipids, salts, and proteins, can suppress or enhance the ionization of this compound in mass spectrometry-based assays, leading to inaccurate quantification.[1]
-
Metabolites: The major metabolite of this compound, NAP 226-90, can potentially interfere with the analysis if not chromatographically resolved from the parent drug.[2][3]
-
Co-administered Medications: Drugs taken by the subject can interfere with the assay. There are 400 known drugs that interact with this compound.[4]
-
Sample Hemolysis: The rupture of red blood cells can release substances into the plasma or serum that may interfere with the analysis or degrade the analyte.
-
Degradation Products: this compound is susceptible to degradation under certain conditions, such as alkaline pH, leading to the formation of products that can appear as interfering peaks in the chromatogram.[5]
Q2: What is the primary cause of matrix effects in plasma-based this compound assays?
A2: The most significant contributors to matrix effects in plasma samples are phospholipids from cell membranes. These molecules are often co-extracted with this compound, especially when using simpler sample preparation techniques like protein precipitation, and can co-elute during chromatography, interfering with the ionization process in the mass spectrometer.
Q3: Can the this compound metabolite NAP 226-90 interfere with the assay?
A3: Yes, the major metabolite of this compound, NAP 226-90, can interfere with the assay if it is not adequately separated from this compound during the chromatographic run. Therefore, it is crucial to develop a chromatographic method with sufficient resolution to separate the two compounds.
Q4: How can I prevent the degradation of this compound in my samples?
A4: To prevent degradation, this compound samples should be stored at appropriate temperatures (e.g., -80°C for long-term storage). This compound is known to be unstable in alkaline conditions, so maintaining a neutral or slightly acidic pH during sample processing is recommended. Forced degradation studies can help identify potential degradation products and assess the stability-indicating nature of the analytical method.
Q5: What are the initial steps to take when I observe an unexpected peak in my chromatogram?
A5: When an unexpected peak is observed, the first step is to determine its origin. This can be done by:
-
Injecting a blank matrix sample to see if the peak is from the biological matrix.
-
Injecting a solvent blank to check for contamination of the mobile phase or system.
-
Reviewing the sample collection and processing records to identify any deviations.
-
If degradation is suspected, a forced degradation study can be performed on a standard solution of this compound to see if the retention time of any degradation product matches the unexpected peak.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem: The chromatographic peak for this compound is not symmetrical, exhibiting tailing, fronting, or splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds like this compound, peak tailing can occur due to interactions with acidic silanol groups on the silica-based column. To mitigate this, try adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| Column Contamination | Contaminants from the sample matrix can accumulate at the head of the column, leading to peak distortion. Use a guard column and/or implement a more rigorous sample cleanup procedure. If contamination is suspected, try back-flushing the column (if the manufacturer's instructions permit). |
| Mismatched Sample Solvent and Mobile Phase | Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak fronting. If possible, dissolve the final sample extract in the initial mobile phase. |
| Column Void or Channeling | A void at the column inlet can cause peak splitting or tailing. This can result from repeated injections at high pressure or physical shock to the column. If a void is suspected, the column may need to be replaced. |
| Co-elution with an Interfering Substance | An interfering peak that is not fully resolved from the this compound peak can cause apparent peak distortion. Adjust the mobile phase composition or gradient to improve separation. |
Troubleshooting Workflow for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and sensitive assay for the quantitative analysis of this compound and its metabolite NAP 226-90 in human EDTA plasma using coupled liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
Technical Support Center: Enhancing the Oral Bioavailability of Rivastigmine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the oral bioavailability of rivastigmine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound, a cholinesterase inhibitor used in the management of Alzheimer's disease, presents several challenges to effective oral drug delivery. The primary hurdles include:
-
Poor Bioavailability : Oral this compound has a low bioavailability of approximately 35% to 40%.[1][2]
-
Extensive First-Pass Metabolism : After oral administration, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[1] This is the main contributor to its low bioavailability.
-
Gastrointestinal Side Effects : Oral formulations are often associated with gastrointestinal adverse effects such as nausea and vomiting, which can lead to discontinuation of treatment.[3][4] These side effects are linked to the rapid peak plasma concentrations after oral dosing.
-
Short Half-Life : this compound has a short plasma half-life of about 1.5 hours, necessitating frequent dosing.
Q2: What are the main strategies being explored to improve the oral bioavailability of this compound?
Researchers are investigating several innovative approaches to overcome the challenges of oral this compound delivery. The most promising strategies include:
-
Nanoformulations : Encapsulating this compound in nanoparticles can protect it from premature metabolism and enhance its absorption. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Polymeric Nanoparticles (e.g., PEG-PLGA)
-
Nanoemulsions
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
-
-
Inhibition of Metabolism : Co-administration of agents that inhibit the enzymes responsible for this compound's metabolism can increase its systemic exposure. For instance, quercetin nanoparticles have been shown to inhibit CYP3A4 and esterases, thereby enhancing this compound's bioavailability.
-
Prodrug Approach : Modifying the chemical structure of this compound to create a prodrug can improve its absorption and metabolic stability.
-
Alternative Routes of Administration : To bypass the gastrointestinal tract and first-pass metabolism, alternative delivery routes are being explored, such as transdermal patches and intranasal delivery.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
Problem: You are preparing this compound-loaded SLNs using a microemulsion-based method and observing low entrapment efficiency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Lipid Concentration | Increase the concentration of the solid lipid (e.g., glyceryl monostearate) in your formulation. | Higher lipid content provides more space for the drug to be entrapped within the nanoparticle matrix, leading to increased entrapment efficiency. |
| Suboptimal Surfactant/Co-surfactant Ratio | Optimize the ratio of surfactant (e.g., Tween 80) and co-surfactant (e.g., Span 80) using a factorial design approach. | A well-balanced surfactant system is crucial for the formation of a stable microemulsion precursor, which in turn influences the final SLN properties and drug encapsulation. |
| Drug Leakage During Formulation | Ensure rapid cooling of the hot microemulsion in cold water to facilitate rapid lipid solidification and drug entrapment. | Quick solidification of the lipid matrix minimizes the time for the drug to partition out into the aqueous phase. |
| Inaccurate Measurement of Unentrapped Drug | Validate your analytical method (e.g., UV spectrophotometry) for quantifying unentrapped this compound in the supernatant after centrifugation. Ensure complete separation of nanoparticles from the supernatant. | Accurate quantification of the unentrapped drug is essential for a reliable calculation of entrapment efficiency. |
Issue 2: High Polydispersity Index (PDI) of Nanoparticles
Problem: Your prepared this compound nanoparticles exhibit a high PDI, indicating a wide range of particle sizes and potential instability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sonication/Homogenization | Increase the sonication time or power, or the homogenization speed and number of cycles. | Adequate energy input is necessary to break down larger particles and achieve a uniform and narrow size distribution. |
| Aggregation of Nanoparticles | Ensure a sufficient concentration of a suitable stabilizer or surfactant (e.g., Pluronic F68, Polysorbate 80) in the formulation. | The stabilizer provides a steric or electrostatic barrier on the nanoparticle surface, preventing aggregation. |
| Improper Solvent/Antisolvent Mixing | For nanoprecipitation methods, ensure rapid and uniform mixing of the organic and aqueous phases. Use a magnetic stirrer at a consistent and optimized speed. | Controlled precipitation is key to forming nanoparticles of a consistent size. |
| Ostwald Ripening | Store the nanoparticle suspension at a lower temperature to reduce the rate of Ostwald ripening, where larger particles grow at the expense of smaller ones. | Lower temperatures decrease the solubility of the drug in the dispersion medium, slowing down the ripening process. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| This compound Solution | Oral | 142.26 | 2 | - | - | |
| This compound SLN Loaded Film | Transdermal | 116.16 | 3 | - | Significant improvement compared to pure drug | |
| This compound Capsules (6 mg twice daily) | Oral | 21.6 | 1.4 | 207 | - | |
| This compound Patch (9.5 mg/24h) | Transdermal | 8.7 | 8.1 | 166 | Comparable efficacy to highest oral dose with better tolerability | |
| This compound in PBS | Oral (in rats) | - | - | - | - | |
| This compound PEG-PLGA Nanoparticles | Oral (in rats) | Increased Cmax | - | - | 3.5-fold increase in T1/2 | |
| This compound Tartrate Solution | Oral (in rats) | - | - | - | - | |
| This compound SLNs | Oral (in rats) | - | - | 8.135 times higher than solution | 8.135-fold increase |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Microemulsion Method
This protocol is based on the methodology described by S. L. Sravani et al. (2018).
Materials:
-
This compound Tartrate
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Distilled Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed this compound tartrate in the molten lipid.
-
Formation of Microemulsion: Prepare an aqueous phase containing the surfactant and co-surfactant. Heat the aqueous phase to the same temperature as the lipid phase. Add the lipid phase to the aqueous phase dropwise with continuous stirring to form a clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10).
-
Washing and Centrifugation: Wash the resulting nanoparticle dispersion by centrifugation to remove excess surfactant and unentrapped drug.
-
Lyophilization (Optional): For long-term stability and to obtain a free-flowing powder, the SLN dispersion can be lyophilized using a suitable cryoprotectant.
Protocol 2: In Vitro Drug Release Study
Apparatus:
-
Dialysis Bag (with appropriate molecular weight cut-off)
-
Shaking Incubator or Magnetic Stirrer with a water bath
Procedure:
-
Preparation of Release Medium: Prepare a suitable release medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions.
-
Sample Preparation: Accurately measure a known amount of the this compound nanoparticle formulation and place it inside a dialysis bag.
-
Initiation of Release Study: Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant agitation.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for this compound content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoformulations.
Caption: Challenges to the oral bioavailability of this compound.
Caption: Mechanism of nanoformulations in improving this compound bioavailability.
References
- 1. Clinical pharmacology of this compound: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Characterization of this compound Loaded Solid Lipid Nanoparticles - IJPRS [ijprs.com]
- 4. An update on the safety of current therapies for Alzheimer’s disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
mitigating skin irritation from rivastigmine transdermal patches
Technical Support Center: Rivastigmine Transdermal Systems
Welcome, researchers and drug development professionals. This guide provides specialized troubleshooting information and experimental protocols to address and mitigate skin irritation associated with this compound transdermal patches.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of skin irritation from this compound transdermal patches?
A1: Skin reactions from this compound patches are typically classified as either irritant contact dermatitis or, less commonly, allergic contact dermatitis.[1]
-
Irritant Contact Dermatitis: This is the most common reaction and is characterized by a pruritic, erythematous, eczematous plaque that is strictly confined to the patch application area.[1] It is a non-immunological inflammatory response to the patch components.
-
Allergic Contact Dermatitis: This is a rarer, immune-mediated (Type IV hypersensitivity) reaction. It is distinguished by more severe symptoms such as vesicles, edema, and erythema that can spread beyond the patch boundaries.[1][2] The reaction may not improve within 48 hours of patch removal.[1]
-
Causative Agents: While this compound itself can be a factor, other components of the transdermal therapeutic system (TTS), such as pressure-sensitive adhesives (PSAs), solvents (e.g., ethanol), and other excipients, are often implicated in causing these cutaneous reactions.
Q2: What are the initial recommended steps to manage mild skin irritation in a clinical or research setting?
A2: For mild to moderate irritation, several strategies can be employed to alleviate symptoms and allow for the continuation of the treatment regimen.
-
Application Site Rotation: This is the most critical step. The application site should be rotated daily, and the same area of skin should not be reused for at least 14 days.
-
Proper Skin Care: Advise subjects to avoid harsh soaps and to ensure the skin is clean, dry, and free from any lotions or creams before application. The application site should not be recently shaven or damaged.
-
Careful Patch Removal: The patch should be removed carefully to minimize mechanical stress on the skin.
-
Use of Emollients: Applying lipid-based emollients to the affected area after patch removal can help manage irritant dermatitis.
Q3: When should treatment be discontinued due to skin adverse events?
A3: Discontinuation should be considered if an allergic contact dermatitis is suspected or if the irritation is severe. Key indicators for discontinuation include:
-
Application site reactions spreading beyond the patch size.
-
Evidence of a more intense local reaction, such as increasing erythema, edema, papules, or vesicles.
-
Symptoms do not significantly improve within 48 hours after patch removal. In clinical trials, discontinuation rates due to application-site reactions have been observed to be between 2.4% and 9.4%.
Section 2: Troubleshooting Guide
This guide provides a logical workflow for addressing skin irritation observed during your experiments.
Troubleshooting Workflow for Application Site Reactions (ASRs)
References
optimizing storage conditions for rivastigmine and its derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of rivastigmine and its derivatives. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound tartrate?
A1: Solid this compound tartrate should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Short-term excursions are permitted between 15°C and 30°C (59°F and 86°F).[1][2][3] It is crucial to store it in a dry place, protected from light.
Q2: I have this compound as a liquid base. How should I store it?
A2: The liquid form of this compound is highly sensitive to oxidation, light, and high temperatures. For long-term stability, it is recommended to store it at -20°C or 5°C under an inert atmosphere, such as argon or nitrogen, in amber glass containers. For shorter periods (up to 6 months), storage at 30°C is acceptable if the compound is protected from air and light.
Q3: What are the recommended storage conditions for this compound derivatives, such as Diethyl this compound?
A3: For long-term storage of neat (solid) Diethyl this compound, a temperature of +4°C is recommended. To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light in an amber or opaque vial. As the compound may be hygroscopic, the container must be tightly sealed, and the use of a desiccant is advisable.
Q4: My this compound sample shows unexpected degradation. What are the likely causes?
A4: this compound and its derivatives are susceptible to several degradation pathways, with the most common being:
-
Hydrolysis: The carbamate functional group can be cleaved by water, a process accelerated by basic conditions.
-
Oxidation: Exposure to atmospheric oxygen can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Sample degradation | Perform a forced degradation study on a reference sample to identify the retention times of primary degradation products. Compare these with the unknown peaks in your experimental samples. |
| Loss of potency in stock solutions | Improper storage of the solution | Prepare fresh stock solutions and store them under appropriate conditions (see FAQs). For short-term storage, refrigeration at 2-8°C is often suitable. For longer-term storage, consider aliquoting and freezing at -20°C or below, depending on the solvent. Always protect solutions from light. |
| Inconsistent results between experiments | Variability in sample handling | Ensure consistent and appropriate storage and handling procedures for all samples. Minimize the time samples are exposed to ambient temperature, light, and air. Use fresh, high-quality solvents for all preparations. |
| Skin irritation with transdermal patch formulations in preclinical studies | Formulation issues or inherent properties of the compound | Rotate the application site daily and avoid reapplying to the same location for at least 14 days to minimize potential skin irritation. If irritation persists, reformulation may be necessary. |
| Low bioavailability in animal studies | Degradation in the formulation or gastrointestinal tract (for oral administration) | For oral formulations, administer with food to potentially improve tolerability. For transdermal formulations, ensure the patch adheres properly and is not applied to areas with lotions or creams. |
Data on Forced Degradation of this compound
The following table summarizes the conditions and outcomes of forced degradation studies on this compound, providing insight into its stability under various stressors.
| Stress Condition | Methodology | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.5 N to 2 N HCl, incubated at 37°C to 60°C for up to 48 hours. | No significant degradation observed. | Not applicable. |
| Base Hydrolysis | 0.1 M to 0.5 N NaOH, incubated at 37°C to 60°C for up to 48 hours. | Significant degradation observed. | (S)-3-(1-dimethylaminoethyl) phenol (Imp 1). |
| Oxidation | 3% to 30% H₂O₂, incubated at room temperature to 60°C for up to 48 hours. | No significant degradation observed. | Not applicable. |
| Thermal Degradation | Solid compound and solution incubated at 60°C for 48 hours. | No significant degradation observed. | Not applicable. |
| Photolytic Degradation | Solid compound and solution exposed to UV light (254 nm) or direct sunlight for 48 hours. | No significant degradation observed. | Not applicable. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrogen tartrate in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting unexpected HPLC results.
Caption: Workflow for a rivastigimine stability study.
References
troubleshooting variability in rivastigmine pharmacokinetic studies in rats
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in rivastigmine pharmacokinetic (PK) studies in rats.
Section 1: Animal-Related Factors and Variability
Biological differences between animals are a primary source of variability in pharmacokinetic data. Careful consideration of these factors during study design is critical for obtaining reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant sex-dependent differences in our this compound PK data. Is this expected?
A1: Yes, gender has a significant effect on the pharmacokinetics of this compound in rats.[1][2] Studies have shown that female rats exhibit higher plasma concentrations of this compound compared to males. This is demonstrated by a significantly larger Area Under the Curve (AUC) and a longer terminal half-life (t1/2) in females.[1][2] The clearance (CL) of this compound is lower in female rats, and the elimination rate constant is approximately 2.5-fold greater in males.[1] This difference is potentially attributed to the influence of gonadal hormones like testosterone.
Q2: What rat strain is most appropriate for this compound PK studies?
A2: Sprague Dawley and Wistar rats are commonly used for this compound pharmacokinetic studies. The choice of strain should be based on the specific objectives of your study and historical control data. It is crucial to maintain consistency in the strain used throughout a series of experiments to minimize inter-study variability. Different strains can exhibit variations in drug-metabolizing enzymes, which may affect this compound's pharmacokinetic profile.
Q3: How can the health status of the rats impact the study outcome?
A3: The health of the animals is paramount. Any underlying illness can alter physiological functions, including drug absorption, distribution, metabolism, and excretion (ADME). For instance, gastrointestinal issues can affect oral absorption, while liver or kidney dysfunction can impair metabolism and elimination, leading to skewed PK parameters. Regular health monitoring by trained personnel is essential to ensure that only healthy animals are included in the study.
Data Presentation: Pharmacokinetic Parameters
Table 1: Comparison of this compound Pharmacokinetic Parameters Between Male and Female Wistar Rats Following Intravenous (IV) Administration.
| Parameter | Male Rats | Female Rats | Significance (p-value) | Reference |
| AUC (ng·h/mL) | 149.68 | 226.77 | < 0.05 | |
| Vd (L) | 4.13 | 6.70 | < 0.05 | |
| CL (L/h) | 8.35 | 5.51 | < 0.05 | |
| t1/2 (h) | 0.34 | 0.84 | < 0.05 | |
| Elimination Rate (h⁻¹) | 2.02 | 0.82 | < 0.05 |
AUC: Area Under the Curve; Vd: Apparent Volume of Distribution; CL: Systemic Clearance; t1/2: Terminal Half-life.
Table 2: Pharmacokinetic Parameters of this compound in Rats via Different Administration Routes.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | Reference |
| Intranasal | - | 343.03 ± 14.90 | 5 | |
| Intramuscular | 137 µg/kg | 4.96 ± 0.67 | 25.00 ± 6.16 | |
| Intravenous | 2 mg/kg | - | - |
Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax. Note: Doses and study conditions may vary between references.
Section 2: Experimental Protocol Variability
Inconsistencies in experimental procedures are a major contributor to data variability. Standardizing protocols for drug administration and sample collection is essential.
Experimental Workflow Diagram
Caption: Standard workflow for a rat pharmacokinetic study.
Frequently Asked Questions (FAQs)
Q3: We are seeing high variability after oral gavage. What are the common pitfalls?
A3: High variability following oral gavage can stem from several factors:
-
Improper Technique: Incorrect placement of the gavage needle can lead to dosing into the lungs instead of the stomach, or cause esophageal perforation. Ensure personnel are thoroughly trained. The animal's head should be extended to create a straight line through the neck and esophagus.
-
Dose Formulation: Ensure the drug is completely dissolved or uniformly suspended in the vehicle. Inconsistent formulation can lead to variable dosing.
-
Fasting State: The presence of food in the stomach can significantly alter drug absorption. Preclinical PK studies are typically performed in fasted rats (overnight, 12-18 hours) to reduce this variability. It is also important to document when food is reintroduced post-dosing.
Q4: Which blood sampling method is best for minimizing stress and variability?
A4: The choice of blood sampling method can impact both animal welfare and data quality.
-
Serial Sampling: Methods like sampling from the saphenous vein or tail vein allow for repeated collection from the same conscious animal, reducing the number of animals required. The saphenous vein is often easily visualized and does not require warming the animal.
-
Cannulation: Using a jugular vein cannula (JVC) can provide high-quality, stress-free samples but requires surgery.
-
Consistency is Key: Different sampling sites can yield slightly different concentration-time profiles. It is recommended to use a consistent blood sampling method for all animals within a study.
-
Anesthesia: Avoid anesthesia for blood collection if possible, as it can alter the metabolic state of the rat and affect drug metabolism.
Q5: Could the use of anesthesia during our study be affecting the results?
A5: Yes, anesthesia can influence pharmacokinetic outcomes. Anesthetic agents can alter blood flow, cardiac output, and the metabolic activity of enzymes in the liver, potentially affecting the drug's distribution and clearance. Furthermore, since this compound is a cholinesterase inhibitor, there can be pharmacodynamic interactions with certain anesthetic agents, particularly neuromuscular blockers. If anesthesia is unavoidable, the specific agent, dose, and duration of exposure should be kept consistent across all animals.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Animal Restraint: Restrain the rat firmly, ensuring the head and body are aligned vertically to straighten the esophagus.
-
Measure Tube Length: Measure the gavage tube from the tip of the rat's nose to the last rib to ensure it will reach the stomach without perforating it. Mark the tube as a guide.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is met, withdraw and try again.
-
Administration: Administer the compound slowly. The maximum recommended volume for rats is 10-20 mL/kg.
-
Withdrawal & Monitoring: Remove the tube gently along the same path of insertion. Monitor the animal for signs of distress (e.g., labored breathing) for 5-10 minutes post-dosing.
Protocol 2: Blood Sampling from the Saphenous Vein
-
Preparation: Restrain the conscious rat. Shave the fur over the lateral surface of the hind leg to expose the saphenous vein. Applying a small amount of lotion can help prevent fur from contaminating the sample.
-
Puncture: Apply gentle pressure with your thumb above the desired puncture site to make the vein bulge. Using a sterile needle (e.g., 25-gauge), puncture the vein.
-
Collection: Collect the forming drops of blood into a micro-collection tube. You can gently "pump" the leg to facilitate blood flow.
-
Post-Collection Care: After collecting the required volume (microsampling often requires ≤ 50 μL), apply firm pressure to the site with a clean gauze pad until bleeding stops before returning the animal to its cage.
Section 3: Analytical Method Considerations
The accuracy and precision of your PK data are highly dependent on the bioanalytical method used.
Frequently Asked Questions (FAQs)
Q6: What are the differences between sample preparation methods like protein precipitation and liquid-liquid extraction (LLE)?
A6: Both are common methods to extract this compound from plasma, but they have different characteristics.
-
Protein Precipitation (PPT): This is a faster and less expensive method. It involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. While simple, it may result in a "dirtier" extract with more potential for matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): This method, often using solvents like ethyl acetate or tert-butyl methyl ether, involves extracting the drug from the aqueous plasma into an immiscible organic solvent. LLE typically provides a cleaner extract with fewer matrix effects but is more laborious and time-consuming.
Q7: Which analytical instrument is better for this compound quantification: HPLC-UV or LC-MS/MS?
A7: The choice depends on the required sensitivity.
-
HPLC with UV or Fluorescence Detection: These methods have been successfully developed for this compound. HPLC-UV methods may have a higher limit of quantification (e.g., 75 ng/mL), making them suitable for studies expecting higher concentrations. Fluorescence detection can offer higher sensitivity (e.g., 10 ng/mL).
-
LC-MS/MS: This is the most sensitive and selective method. It can achieve much lower limits of quantification (e.g., 0.1 ng/mL in plasma), making it ideal for studies with low doses or for accurately defining the terminal elimination phase of the drug.
Data Presentation: Analytical Method Comparison
Table 3: Overview of Bioanalytical Methods for this compound in Rat Plasma.
| Method | Sample Prep | LLOQ | Linearity Range (ng/mL) | Reference |
| HPLC-MS/MS | LLE | 0.1 ng/mL | - | |
| HPLC-MS/MS | PPT | 1 ng/mL | 1 - 100 | |
| HPLC-Fluorescence | LLE | 10 ng/mL | 10 - 1000 | |
| HPLC-UV | PPT | 75 ng/mL | 75 - 3000 |
LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation; LLOQ: Lower Limit of Quantification.
Section 4: General Troubleshooting
When unexpected results arise, a systematic approach can help identify the root cause.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected PK results.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Rivastigmine
For researchers, scientists, and drug development professionals, the accurate quantification of rivastigmine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing samples with low concentrations of the analyte, such as in biological matrices.
Experimental Protocols
LC-MS/MS Method for this compound Quantification
A rapid and sensitive LC-MS/MS method has been developed for the estimation of this compound in human plasma.[1] The sample preparation involves a solid-phase extraction technique, which provides a clean extract and minimizes matrix effects. The chromatographic separation is achieved on a Betabasic-8 column under isocratic conditions, allowing for a short run time of 2.0 minutes.[1] Detection is performed using a mass spectrometer, with the mass transition ion-pair of m/z 251.20→206.10, 86.20 for this compound.[1]
Another LC-MS/MS method for determining this compound in rat plasma and tissues utilizes a liquid-liquid extraction with ethyl acetate.[2][3] Chromatographic separation is performed on an Agilent C18 column with a mobile phase of water-methanol (20:80) at a flow rate of 0.3 mL/min. The detection is carried out by multiple reaction monitoring (MRM) with an electrospray ionization source (ESI+), monitoring the transition of m/z 251.3→206 for this compound.
HPLC Method for this compound Quantification
Several HPLC methods with UV detection have been developed for the quantification of this compound in pharmaceutical formulations and biological samples.
One method utilizes a Thermo Hypersil C4 column with a mobile phase consisting of 0.01 M ammonium acetate buffer (pH 4.0) and acetonitrile (60:40, v/v) at a flow rate of 1.0 mL/min. UV detection is performed at 220 nm.
Another validated RP-HPLC method for estimating this compound in pharmaceutical formulations employs a C18 column with a mobile phase of 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) at a flow rate of 1 mL/min, with UV detection at 219 nm.
A further HPLC method for this compound in rat urine uses a Kromasil KR-100 column with a mobile phase of 20 mm ammonium acetate buffer (pH 6.5) and acetonitrile (65:35, v/v) at a flow rate of 1 mL/min.
Quantitative Data Comparison
The following tables summarize the validation parameters for the described LC-MS/MS and HPLC methods, allowing for a direct comparison of their performance.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 20.0 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.9988 | |
| Intra-run Precision (% RSD) | Within 10.0% | |
| Inter-run Precision (% RSD) | Within 10.0% | |
| Intra-run Accuracy | Within 10.0% | |
| Inter-run Accuracy | Within 10.0% | |
| Recovery | 86.28% | |
| Limit of Quantification (LOQ) | 0.1 ng/mL (plasma), 0.2 ng/mL (tissues) |
Table 2: HPLC Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Linearity Range | Not Specified | 50 - 100 µg/mL | 50 - 5000 ng/mL | |
| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified | |
| Precision (% RSD) | < 2% | < 2% | Not Specified | |
| Accuracy | Not Specified | Not Specified | Not Specified | |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, be it LC-MS/MS or HPLC, ensuring its reliability and suitability for its intended purpose.
Conclusion
Both LC-MS/MS and HPLC are suitable methods for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological matrices where the drug concentration is expected to be low. The data clearly shows a much lower limit of quantification for LC-MS/MS compared to the typical ranges for HPLC methods.
-
HPLC-UV is a reliable and cost-effective alternative for the analysis of pharmaceutical formulations where the concentration of this compound is significantly higher. It is a robust technique suitable for routine quality control analysis.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the nature of the samples to be analyzed, and the available instrumentation.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of this compound in Rat Plasma and Tissues by HPLC-MS/MS Method [journal11.magtechjournal.com]
A Preclinical Showdown: Rivastigmine vs. Galantamine in Alzheimer's Disease Models
In the landscape of Alzheimer's disease (AD) therapeutics, cholinesterase inhibitors remain a cornerstone of symptomatic treatment. Among these, rivastigmine and galantamine are widely prescribed, each possessing a distinct pharmacological profile. This guide offers a comparative analysis of their preclinical efficacy, drawing upon available head-to-head experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Direct preclinical comparisons of this compound and galantamine are limited, with the most comprehensive head-to-head data emerging from a study utilizing a transgenic Drosophila melanogaster model of Alzheimer's disease. In this model, this compound demonstrated a more pronounced effect on improving motor function and reducing oxidative stress. Conversely, galantamine exhibited more potent inhibition of acetylcholinesterase and was more effective at preventing the formation of amyloid-beta (Aβ-42) aggregates.[1][2] It is important to note the absence of direct comparative studies in rodent models within the public domain, which represents a significant data gap in the preclinical evaluation of these two compounds.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from the head-to-head comparison of this compound and galantamine in the transgenic Drosophila model of AD.[1][2]
Table 1: Effects on Cognitive and Motor Function (Climbing Assay)
| Treatment (Concentration) | Fold Increase in Climbing Ability vs. Untreated AD Flies |
| This compound | |
| 0.1 mM | 1.27 |
| 1 mM | 1.49 |
| 10 mM | 1.74 |
| Galantamine | |
| 0.1 mM | 1.14 |
| 1 mM | 1.32 |
| 10 mM | 1.62 |
Table 2: Effects on Acetylcholinesterase (AChE) Activity
| Treatment (Concentration) | Fold Decrease in AChE Activity vs. Untreated AD Flies |
| This compound | |
| 0.1 mM | 1.15 |
| 1 mM | 1.36 |
| 10 mM | 1.42 |
| Galantamine | |
| 0.1 mM | 1.46 |
| 1 mM | 1.66 |
| 10 mM | 1.99 |
Table 3: Effects on Amyloid-Beta (Aβ-42) Aggregation
| Treatment (Concentration) | Fold Decrease in Aβ-42 Aggregates vs. Untreated AD Flies |
| This compound | |
| 0.1 mM | 1.26 |
| 1 mM | 1.42 |
| 10 mM | 1.56 |
| Galantamine | |
| 0.1 mM | 1.34 |
| 1 mM | 1.45 |
| 10 mM | 1.49 |
Table 4: Effects on Oxidative Stress Markers
| Oxidative Stress Marker | This compound (10 mM) | Galantamine (10 mM) |
| Thiobarbituric Acid Reactive Substances (TBARS) | Significant Decrease | Significant Decrease |
| Protein Carbonyl (PC) Content | Significant Decrease | Significant Decrease |
| Catalase Activity | Significant Decrease | Significant Decrease |
| Superoxide Dismutase (SOD) Activity | Significant Decrease | Significant Decrease |
Mechanisms of Action
This compound and galantamine both inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. However, their mechanisms diverge in key aspects. This compound is a pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE). In contrast, galantamine is a reversible, competitive inhibitor of AChE and also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).
Caption: Mechanisms of action for this compound and galantamine.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Siddique et al. (2022).[1]
Transgenic Drosophila Model of Alzheimer's Disease
-
Fly Stocks: Transgenic flies expressing human Aβ-42 under the control of the pan-neuronal elav-GAL4 driver were used as the AD model.
-
Drug Administration: this compound and galantamine were mixed into the standard cornmeal-agar medium at final concentrations of 0.1, 1, and 10 mM. Flies were reared on this medium from the larval stage.
Climbing Assay (Negative Geotaxis)
This assay assesses motor function and is considered a proxy for cognitive function in Drosophila.
Caption: Workflow for the climbing assay in Drosophila.
-
Procedure:
-
Approximately 20-25 flies were placed in a vertical glass vial.
-
The vial was gently tapped to bring all flies to the bottom.
-
The number of flies that climbed past a specific height within a defined time period was recorded.
-
The assay was repeated multiple times for each group of flies.
-
Acetylcholinesterase (AChE) Activity Assay
-
Sample Preparation: Fly heads were homogenized in a suitable buffer.
-
Assay Principle: The assay is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.
-
Procedure:
-
The fly head homogenate was incubated with the substrate acetylthiocholine.
-
The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
The change in absorbance was measured spectrophotometrically to determine AChE activity.
-
Immunohistochemistry for Aβ-42 Aggregates
-
Sample Preparation: Fly brains were dissected, fixed, and embedded in paraffin.
-
Staining Procedure:
-
Paraffin sections of the fly brains were deparaffinized and rehydrated.
-
Sections were incubated with a primary antibody specific for Aβ-42.
-
A secondary antibody conjugated to a reporter enzyme was then applied.
-
A substrate for the enzyme was added to visualize the Aβ-42 aggregates.
-
The stained sections were imaged using a microscope, and the extent of Aβ-42 aggregation was quantified.
-
Conclusion
The available head-to-head preclinical data from a Drosophila model suggests that this compound and galantamine have differential effects on key pathological features of Alzheimer's disease. This compound appears to have a stronger neuroprotective effect in terms of reducing oxidative stress and improving motor function. In contrast, galantamine is a more potent inhibitor of acetylcholinesterase and shows greater efficacy in reducing the formation of Aβ-42 aggregates in this model.
These findings highlight the distinct preclinical profiles of these two commonly used cholinesterase inhibitors. However, the lack of direct comparative studies in mammalian models is a critical gap that needs to be addressed to better understand the translational relevance of these findings. Future head-to-head studies in rodent models of Alzheimer's disease are warranted to provide a more comprehensive and directly comparable preclinical efficacy assessment of this compound and galantamine.
References
Synergistic Rescue of Memory: A Comparative Analysis of Rivastigmine and Memantine in a Rat Model of Scopolamine-Induced Amnesia
For Immediate Release
This guide provides a comprehensive comparison of the individual and combined therapeutic effects of rivastigmine and memantine in a well-established preclinical model of amnesia. The data presented herein, derived from peer-reviewed studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for cognitive decline.
Introduction
The cholinergic and glutamatergic systems are critical for learning and memory. Their dysfunction is a hallmark of Alzheimer's disease and other neurodegenerative disorders. This compound, a cholinesterase inhibitor, enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine.[1] Memantine, an NMDA receptor antagonist, modulates glutamatergic activity, protecting against excitotoxicity.[1] The distinct mechanisms of action of these two compounds have led to the hypothesis that their combination could yield synergistic effects in ameliorating cognitive deficits. This guide examines the evidence for this synergy in a scopolamine-induced amnesia rat model, a widely used paradigm that mimics the cholinergic deficit observed in dementia.[2]
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and further investigation.
Scopolamine-Induced Amnesia Model
Amnesia is induced in rats through the intraperitoneal (i.p.) administration of scopolamine, a muscarinic receptor antagonist that impairs learning and memory.[3] Typically, a dose of 0.4 mg/kg to 1 mg/kg is administered 30 minutes prior to behavioral testing to induce a cognitive deficit.[3]
Active Avoidance Test
The active avoidance test assesses learning and memory by training rats to avoid an aversive stimulus (e.g., a mild foot shock) in response to a conditioned stimulus (e.g., a light or sound). The apparatus consists of a shuttle box with two compartments. The number of successful avoidances (conditioned responses) is recorded over several days of training and during a memory retention test.
Step-Through Passive Avoidance Test
This task evaluates memory based on the animal's natural tendency to prefer a dark environment. The apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door. During the acquisition trial, the rat is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. Memory is assessed by measuring the latency to enter the dark compartment during a subsequent retention trial. A longer latency indicates better memory of the aversive experience.
Biochemical Assays
Following behavioral testing, brain tissue (typically the hippocampus and cortex) is often collected for biochemical analysis to investigate the underlying neurochemical changes. Standard protocols for key markers include:
-
Acetylcholinesterase (AChE) Activity Assay: Measures the activity of the enzyme responsible for acetylcholine breakdown, providing an indication of cholinergic function.
-
Lipid Peroxidation (MDA) Assay: Quantifies malondialdehyde (MDA), a marker of oxidative stress and cell membrane damage.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme that protects against oxidative damage.
-
Reduced Glutathione (GSH) Assay: Quantifies the levels of a major endogenous antioxidant.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound, memantine, and their combination on memory performance in the scopolamine-induced amnesia model. Data is primarily based on the findings of Getova-Spassova et al. (2015).
| Treatment Group | Day 1 (Avoidances) | Day 3 (Avoidances) | Day 5 (Avoidances) | Memory Test (Avoidances) |
| Control | ~1.5 | ~4.0 | ~6.0 | ~6.5 |
| Scopolamine | ~0.5 | ~1.0 | ~1.5 | ~1.0 |
| This compound | ~2.0 | ~3.5 | ~5.0 | ~4.5 |
| Memantine | ~1.5 | ~3.0 | ~4.5 | ~4.0 |
| Combination | ~2.5 | ~4.5 | ~6.5 | ~6.0 |
Table 1: Active Avoidance Test - Number of Conditioned Responses (Avoidances). Data are estimated from graphical representations in Getova-Spassova et al. (2015) and represent the approximate mean number of avoidances. The combination therapy group showed a trend towards a greater number of avoidances compared to either drug alone, particularly in the later stages of learning and during the memory test.
| Treatment Group | Learning Day 1 (Latency in s) | Learning Day 2 (Latency in s) | Short-Term Memory (Latency in s) | Long-Term Memory (Latency in s) |
| Control | ~30 | ~90 | ~120 | ~150 |
| Scopolamine | ~15 | ~20 | ~25 | ~30 |
| This compound | ~25 | ~40 | ~60 | ~80 |
| Memantine | ~40 | ~60 | ~90 | ~110 |
| Combination | ~50 | ~80 | ~110 | ~140 |
Table 2: Step-Through Passive Avoidance Test - Latency to Enter Dark Compartment (seconds). Data are estimated from graphical representations in Getova-Spassova et al. (2015) and represent the approximate mean latency. The combination of this compound and memantine resulted in a significantly longer latency to enter the dark compartment compared to either drug administered alone, indicating a more robust memory-enhancing effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed synergistic mechanism of action and the experimental workflow.
Caption: Proposed synergistic mechanism of this compound and memantine.
Caption: General experimental workflow for the rat amnesia model.
Discussion and Conclusion
The presented data strongly suggest that the combination of this compound and memantine is more effective than either drug alone in reversing the cognitive deficits induced by scopolamine in a rat model of amnesia. The synergistic effect is likely due to the complementary mechanisms of action, simultaneously enhancing cholinergic function and modulating glutamatergic neurotransmission. The combination therapy demonstrated superior performance in both active and passive avoidance tasks, indicating improvements in both learning and memory retention.
While these preclinical findings are promising, further research is warranted to fully elucidate the biochemical underpinnings of this synergy, particularly concerning the effects on acetylcholinesterase activity and markers of oxidative stress in this specific model. Nevertheless, this comparative guide provides a solid foundation for researchers and clinicians interested in the potential of combination therapies for the treatment of cognitive disorders.
References
A Comparative Guide to the Neuroprotective Effects of Rivastigmine in Combination with Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The multifaceted nature of neurodegenerative diseases, such as Alzheimer's disease, necessitates therapeutic strategies that address multiple pathological cascades. This guide provides a comparative analysis of the neuroprotective effects of the cholinesterase inhibitor rivastigmine, both alone and in the context of combination with antioxidants. While direct preclinical comparisons of co-administered this compound and standalone antioxidants are limited in published literature, this guide synthesizes available data on individual agents and hybrid compounds to offer insights into potential synergistic effects and underlying mechanisms.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and various antioxidants, as well as this compound-antioxidant hybrid compounds. The data on hybrid molecules, which covalently link a this compound-like scaffold with an antioxidant moiety, provide a strong rationale for the potential benefits of combining these two classes of therapeutic agents.
Table 1: Cholinesterase Inhibitory Activity
| Compound/Treatment | Target | IC₅₀ (µM) | Source(s) |
| This compound | AChE | 4.5 | [1] |
| BChE | 0.04 | [1] | |
| Lipoic Acid Hybrid (LA1) | BChE | 0.378 | [1] |
| Gallic Acid Hybrid (GA2) | AChE | >100 | [1] |
| BChE | 1.14 | [1] | |
| This compound-Trolox Hybrid (4AY2) | AChE | 10.3 | |
| BChE | 0.45 | ||
| This compound-Caffeic Acid Hybrid (4AY5) | AChE | 1.5 | |
| BChE | 0.15 |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC₅₀: Half-maximal inhibitory concentration.
Table 2: Antioxidant and Neuroprotective Effects
| Compound/Treatment | Assay | Results | Source(s) |
| This compound | Attenuation of STZ-induced biochemical alterations | Significant | |
| Quercetin | Protection against oxidative damage in neurons | Potent | |
| Inhibition of Aβ fibril formation | Effective | ||
| Coenzyme Q10 | Reduction of oxidative stress in AD mouse model | Significant | |
| This compound-Trolox Hybrid (4AY2) | Rescue of neuroblastoma cells from ROS-induced toxicity | Most effective among tested hybrids | |
| Gallic Acid Hybrid (GA2) | Inhibition of self-mediated Aβ aggregation | 53% inhibition |
STZ: Streptozotocin; Aβ: Amyloid-beta; ROS: Reactive oxygen species.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
AChE or BChE enzyme solution
-
Test compounds (inhibitors)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add the test compound at various concentrations to the test wells and a solvent control to the control wells.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution in methanol or ethanol
-
Test compounds
-
A standard antioxidant (e.g., ascorbic acid or Trolox)
-
-
Procedure:
-
Add a solution of the test compound at various concentrations to a solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and antioxidants are mediated through various signaling pathways. While this compound's primary action is cholinesterase inhibition, it also exhibits neuroprotective properties through other mechanisms. Antioxidants, by their nature, counteract oxidative stress, a key pathological feature in neurodegeneration. A combination of these agents is hypothesized to provide synergistic effects by targeting multiple pathways.
Experimental Workflow for Evaluating Neuroprotective Effects
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a test compound in an in vitro model of neurotoxicity.
Caption: Experimental workflow for in vitro neuroprotection assays.
Proposed Signaling Pathways
The PI3K/Akt and Nrf2 pathways are crucial in mediating cellular survival and antioxidant responses. Both this compound and various antioxidants have been shown to modulate these pathways. The diagram below illustrates the proposed individual and combined effects on these signaling cascades.
Caption: Proposed neuroprotective signaling pathways.
Discussion and Future Directions
The available evidence strongly suggests that a combination of cholinesterase inhibition and antioxidant activity holds significant promise for neuroprotection. The data from hybrid molecules, where both pharmacophores are present in a single chemical entity, demonstrate enhanced efficacy in terms of BChE inhibition and neuroprotection against oxidative stress compared to the parent compounds alone.
Clinical reviews of combination therapy, such as this compound with vitamin E, suggest potential synergistic effects in improving cognitive function and reducing functional decline in patients with Alzheimer's disease. However, there is a clear need for more robust preclinical studies that directly compare the co-administration of this compound with various antioxidants against the individual treatments. Such studies would provide the necessary quantitative data to confirm the synergistic potential and to guide the selection of the most effective antioxidant partners for this compound.
Future research should also focus on elucidating the precise molecular mechanisms underlying the synergistic neuroprotective effects. Investigating the crosstalk between the PI3K/Akt and Nrf2 signaling pathways in response to combination therapy will be crucial for a comprehensive understanding and for the development of more targeted and effective neuroprotective strategies.
References
Rivastigmine as a Gold Standard for Cholinesterase Inhibitor Screening: A Comparative Guide
For researchers and scientists in neurodegenerative disease and drug development, the selection of an appropriate reference standard is a critical first step in the screening of novel cholinesterase inhibitors. This guide provides a comprehensive validation of rivastigmine for this purpose, offering a comparative analysis against other common inhibitors, detailed experimental protocols, and a look into the underlying biological pathways.
This compound, a well-established therapeutic for dementias associated with Alzheimer's and Parkinson's diseases, distinguishes itself through its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This dual action provides a broader mechanism for increasing acetylcholine levels in the brain, a key therapeutic target in Alzheimer's disease.[3][4] This guide will delve into the quantitative data and experimental methodologies that underpin this compound's suitability as a reference standard.
Comparative Inhibitory Potency
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. This compound exhibits potent inhibition of both AChE and BChE, with a notable selectivity towards BChE in some studies.[5]
For a clear comparison, the following table summarizes the IC50 values of this compound alongside other widely used cholinesterase inhibitors, donepezil and galantamine.
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound | Acetylcholinesterase (AChE) | 4.15 - 71.1 | |
| Butyrylcholinesterase (BChE) | 0.037 | ||
| Donepezil | Acetylcholinesterase (AChE) | Data not consistently available in a comparable format | |
| Butyrylcholinesterase (BChE) | Data not consistently available in a comparable format | ||
| Galantamine | Acetylcholinesterase (AChE) | Data not consistently available in a comparable format | |
| Butyrylcholinesterase (BChE) | Data not consistently available in a comparable format |
Note: IC50 values can vary between studies depending on the experimental conditions.
While direct, side-by-side comparative trials are limited, some research suggests no significant difference in efficacy between this compound, donepezil, and galantamine for treating mild to moderate Alzheimer's disease. However, this compound's distinct dual-inhibition profile makes it a valuable and comprehensive reference for screening campaigns aiming to identify novel inhibitors with varied selectivity.
Experimental Protocols: The Ellman's Method
The most widely accepted and utilized method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman. This robust and cost-effective method provides reliable and reproducible data.
Principle of the Ellman's Method:
The assay relies on the hydrolysis of a substrate, either acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the respective enzyme. This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at a wavelength of 410-412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound and novel inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations. A control well without the inhibitor should be included.
-
Enzyme Addition: Add the AChE or BChE solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the rate of the reaction.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the control. The IC50 value is then calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
Cholinesterase inhibitors like this compound exert their therapeutic effect by increasing the levels of acetylcholine in the synaptic cleft. Acetylcholine is a crucial neurotransmitter for cognitive functions such as memory and learning. By inhibiting the enzymes that break down acetylcholine, these drugs enhance cholinergic neurotransmission.
Recent studies also suggest that this compound may have effects beyond cholinesterase inhibition, potentially influencing the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. Research indicates that this compound can promote the non-amyloidogenic α-secretase pathway, leading to a decrease in the production of the toxic amyloid-β peptide.
Below is a diagram illustrating the cholinergic signaling pathway and the mechanism of action of cholinesterase inhibitors.
Caption: Cholinergic synapse and the action of this compound.
The following diagram illustrates the experimental workflow for screening cholinesterase inhibitors using the Ellman's method.
Caption: Workflow for cholinesterase inhibitor screening.
References
A Comparative Guide to the Bioavailability of Oral versus Transdermal Rivastigmine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of oral and transdermal rivastigmine formulations based on available data from animal models. The information presented is intended to assist researchers and professionals in drug development in understanding the comparative bioavailability and key pharmacokinetic differences between these two routes of administration for this important cholinesterase inhibitor.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound following oral and transdermal administration in different animal models. It is important to note that the data are compiled from separate studies and different animal species, which should be taken into consideration when making direct comparisons.
| Pharmacokinetic Parameter | Oral Administration (Rats) | Transdermal Administration (Guinea Pigs) |
| Maximum Plasma Concentration (Cmax) | 56.29 ± 27.05 ng/mL | 12 ± 4 ng/mL (low dose), 50 ± 12 ng/mL (middle dose), 73 ± 20 ng/mL (high dose) |
| Time to Maximum Plasma Concentration (Tmax) | 15 min | 18 h |
| Area Under the Curve (AUC) | 1663.79 ± 813.54 ng·h/mL | 154 ± 70 ng·h/mL (low dose), 1198 ± 486 ng·h/mL (middle dose), 2257 ± 577 ng·h/mL (high dose) |
| Absolute Bioavailability (F) | 4.39 ± 1.82 % | Not explicitly stated in the provided study |
| Elimination Half-life (t1/2) | 13.48 ± 5.79 min | 33 ± 12 h |
Experimental Protocols
Oral Administration in Rats
The pharmacokinetic data for oral this compound was obtained from a study utilizing male Wistar rats.
-
Animal Model: Male Wistar rats, aged 10 months, with an average weight of 275 ± 10 g, were used for the study. The choice of male rats was based on previous findings indicating significant gender-based differences in this compound pharmacokinetics.
-
Dosing: A single dose of this compound solution was administered orally (ORSM). The animals were fasted overnight prior to administration.
-
Blood Sampling: Blood samples (0.2 mL) were collected from the retro-orbital vein at multiple time points: 0, 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, and 240 minutes post-administration. The samples were collected in tubes containing disodium EDTA.
-
Analytical Method: The concentration of this compound in the plasma samples was determined using a validated analytical method, though the specific method was not detailed in the provided text.
Transdermal Administration in Guinea Pigs
The data for transdermal this compound is derived from a study that employed double-layer patches with microneedles in guinea pigs.
-
Animal Model: The study utilized guinea pigs with mean body weights ranging from 345 ± 18 g to 356 ± 25 g.
-
Dosing: Double-layer patches containing varying total amounts of this compound (3.60, 5.40, and 7.15 mg) were applied to the dorsal skin of the guinea pigs. The patches were designed for both immediate and sustained release.
-
Blood Sampling: Plasma concentrations of this compound were measured over a period of 72 hours.
-
Analytical Method: A validated HPLC–MS/MS method was used to determine the plasma concentrations of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the oral and transdermal bioavailability studies described.
Caption: Experimental workflow for oral this compound bioavailability study in rats.
Caption: Experimental workflow for transdermal this compound bioavailability study in guinea pigs.
Concluding Remarks
The available data from animal models indicate significant differences in the pharmacokinetic profiles of oral and transdermal this compound. Oral administration leads to a rapid absorption with a high peak plasma concentration and a short half-life, resulting in low overall bioavailability. In contrast, transdermal application provides a much slower absorption rate, leading to a delayed and lower peak plasma concentration, but a significantly prolonged elimination half-life and, at higher doses, a greater overall systemic exposure. These findings in animal models are consistent with observations in human studies, where the transdermal patch offers a more stable and continuous drug delivery, which can be advantageous in a clinical setting. Researchers should consider these distinct pharmacokinetic profiles when designing preclinical studies and developing novel this compound formulations. The choice of administration route will have a profound impact on the resulting plasma concentration-time curve and, consequently, the pharmacodynamic effects of the drug.
Rivastigmine Nanoparticles Outperform Free Drug in Brain Delivery and Efficacy: A Comparative Analysis
Researchers and drug development professionals are increasingly turning to nanotechnology to overcome the limitations of conventional Alzheimer's disease treatments. A growing body of evidence demonstrates that encapsulating rivastigmine, a widely used cholinesterase inhibitor, in nanoparticles significantly enhances its therapeutic efficacy compared to the free drug form. This improvement is largely attributed to the nanoparticles' ability to increase bioavailability, facilitate passage across the blood-brain barrier, and provide sustained drug release.
This compound's therapeutic potential is often hampered by its poor bioavailability (around 36%) due to extensive first-pass metabolism and its hydrophilic nature, which limits its ability to cross the blood-brain barrier effectively.[1][2] Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PEG-PLGA, chitosan), and liposomes, are being engineered to address these challenges. These formulations protect the drug from premature degradation and can be designed to target the brain, thereby increasing the drug's concentration at its site of action and potentially reducing peripheral side effects.[3][4][5]
Enhanced Pharmacokinetics and Brain Bioavailability
In vivo studies consistently highlight the superior pharmacokinetic profile of this compound-loaded nanoparticles over the free drug. Following oral or intranasal administration in animal models, nanoparticle formulations have demonstrated a significant increase in key pharmacokinetic parameters.
For instance, a study on male Wistar rats showed that this compound-loaded PEG-PLGA nanoparticles led to a notable 3.5-fold increase in the drug's half-life (T1/2) and a 4-fold increase in brain concentration compared to the free this compound solution. Another study utilizing solid lipid nanoparticles (SLNs) reported that the oral area under the curve (AUC) for SLNs was 8.135 times higher than for the free drug, indicating prolonged circulation. Furthermore, when administered intravenously, these SLNs showed a 30-fold preferential distribution to the brain.
Intranasal delivery of this compound nanoparticles has also shown significant promise for direct nose-to-brain transport, bypassing the blood-brain barrier. Liposomal formulations administered intranasally exhibited a dramatically higher systemic bioavailability (F = 118.65 ± 23.54) compared to oral free this compound (F = 4.39 ± 1.82).
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Administration Route | Animal Model | Cmax | Tmax | AUC | Relative Bioavailability (%) | Brain Concentration Increase | Reference |
| Free this compound Solution | Oral | Rabbits | 56.29 ± 27.05 ng/mL | 15 min | 1663.79 ± 813.54 ng·h/mL | 4.39 ± 1.82 | - | |
| This compound-loaded Liposomes | Intranasal | Rabbits | 1489.5 ± 620.71 ng/mL | 5 min | 35,921.75 ± 9559.46 ng·h/mL | 118.65 ± 23.54 | 486% (vs. IN solution) | |
| This compound-loaded PEG-PLGA Nanoparticles | - | Wistar Rats | Increased | - | - | - | 4-fold (vs. solution) | |
| This compound-loaded Solid Lipid Nanoparticles (SLNs) | Oral | - | - | - | 8.135-fold higher (vs. solution) | - | - | |
| Polysorbate 80-coated PLGA Nanoparticles | Oral | Rats | - | - | 21.5-fold higher (vs. solution) | - | 2.2-fold (vs. uncoated NP) |
Sustained Drug Release Profiles
A key advantage of nanoparticle encapsulation is the ability to control the drug release rate. While free this compound is rapidly absorbed and eliminated, nanoparticle formulations exhibit a biphasic release pattern. This typically involves an initial burst release, which helps in achieving a rapid therapeutic concentration, followed by a sustained release phase that maintains the drug level over an extended period. This sustained release can reduce the frequency of administration and improve patient compliance. For example, in vitro studies have shown that while the free drug is released almost completely within a few hours, this compound-loaded nanoparticles can release the drug over a period of up to 60 hours.
Experimental Protocols
The development and evaluation of this compound-loaded nanoparticles involve a series of well-defined experimental protocols.
Preparation of this compound-Loaded Nanoparticles
A common method for preparing polymeric nanoparticles is the nanoprecipitation technique .
-
Organic Phase Preparation: An accurately weighed amount of a polymer, such as Poly(lactic-co-glycolic acid) (PLGA), is dissolved in an organic solvent like acetone.
-
Aqueous Phase Preparation: this compound tartrate is dissolved in an aqueous solution, often containing a stabilizer like polyvinyl alcohol (PVA) or Pluronic F68.
-
Nanoparticle Formation: The organic phase is added dropwise to the aqueous phase under continuous stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.
-
Purification: The resulting nanoparticle suspension is then purified, typically by ultracentrifugation, to remove the organic solvent and any unencapsulated drug.
-
Lyophilization: The purified nanoparticles are often freeze-dried to obtain a stable powder formulation.
Solid lipid nanoparticles (SLNs) can be prepared using the microemulsion and high-shear homogenization followed by ultrasonication method.
-
Lipid Phase Preparation: The lipid (e.g., stearic acid) is melted, and the drug is dissolved in it. A surfactant (e.g., Poloxamer 188) is then added.
-
Aqueous Phase Preparation: The aqueous phase is heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the lipid phase and subjected to high-shear homogenization and ultrasonication to form a nanoemulsion.
-
Nanoparticle Formation: The nanoemulsion is then cooled to allow the lipid to solidify, forming the SLNs.
In Vitro Drug Release Study
The dialysis bag method is commonly employed to evaluate the in vitro release profile of this compound from nanoparticles.
-
A known amount of the this compound-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cutoff.
-
The sealed bag is then immersed in a receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C with constant stirring to simulate physiological conditions.
-
At predetermined time intervals, samples are withdrawn from the receptor medium, and the concentration of released this compound is quantified using a suitable analytical method like UV-Vis spectrophotometry.
In Vivo Pharmacodynamic Evaluation (Acetylcholinesterase Inhibition Assay)
The efficacy of this compound formulations is often assessed by their ability to inhibit acetylcholinesterase (AChE) in the brain. This is typically measured using the Ellman's method .
-
Sample Preparation: Brain tissue from animals treated with different this compound formulations is homogenized.
-
Assay Procedure:
-
The brain homogenate is incubated with a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.
-
-
Measurement: The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the cholinergic signaling pathway targeted by this compound and the general workflow for nanoparticle development and evaluation.
References
- 1. Optimized this compound Nanoparticles Coated with Eudragit for Intranasal Application to Brain Delivery: Evaluation and Nasal Ciliotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Preclinical efficacy of oral and nasal this compound-loaded chitosan nano-particles on AlCl3-induced Alzheimer’s-like disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Puzzle: A Comparative Guide to Rivastigmine's Effects on Cognitive Function
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the effects of different rivastigmine enantiomers on cognitive function. While direct comparative clinical data on the cognitive effects of individual enantiomers remains elusive in the current body of scientific literature, an analysis of their differential inhibitory activity against key enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offers valuable insights into their potential therapeutic efficacy.
This compound, a widely used medication for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, is a chiral molecule existing as two enantiomers: the (S)-enantiomer ((-)-rivastigmine) and the (R)-enantiomer ((+)-rivastigmine). The commercially available drug is a racemic mixture of both. The therapeutic effects of this compound are primarily attributed to its inhibition of AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Increased acetylcholine levels in the brain are associated with improved cognitive function.
Delving into the Mechanism: Cholinesterase Inhibition
The primary mechanism of action for this compound involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is considered a key feature of its therapeutic profile. By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and learning.
Figure 1. Simplified signaling pathway of this compound's effect on cholinergic transmission.
Enantioselectivity in Enzyme Inhibition: A Quantitative Look
It is generally reported that the (S)-enantiomer of this compound is the more biologically active form. However, specific and consistent IC50 values for each enantiomer across different studies are difficult to ascertain from the available literature. For the racemic mixture, a range of IC50 values has been reported, which can vary based on the experimental conditions.
| Enzyme | This compound (Racemic Mixture) IC50 | Notes |
| Acetylcholinesterase (AChE) | 4.15 µM - 501 µM | The wide range reflects variability in experimental assays and conditions.[1][2] |
| Butyrylcholinesterase (BuChE) | 37 nM - 0.30 µM | This compound generally shows higher potency for BuChE inhibition compared to AChE inhibition.[1] |
It is important to note that direct, head-to-head comparative studies of the IC50 values for the individual (+) and (-) enantiomers of this compound are not consistently reported in the reviewed scientific literature.
Experimental Protocols for Determining Cholinesterase Inhibition
The most common method for determining the in vitro inhibitory activity of compounds against AChE and BuChE is the spectrophotometric method developed by Ellman.
Ellman's Assay Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).
-
Test compounds (this compound enantiomers) dissolved in an appropriate solvent.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well microplate.
-
A solution of the enzyme, DTNB, and the test compound at various concentrations is pre-incubated.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of enzyme inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2. General experimental workflow for the Ellman's assay.
Discussion and Future Directions
The available evidence suggests that the cognitive-enhancing effects of this compound are mediated through the dual inhibition of AChE and BuChE. While the (S)-enantiomer is reported to be more biologically active, a lack of direct comparative studies on the cognitive outcomes of the individual enantiomers necessitates further research.
Future preclinical studies should focus on head-to-head comparisons of the cognitive effects of (+)-rivastigmine and (-)-rivastigmine in animal models of cognitive impairment. Such studies would provide crucial in vivo data to complement the in vitro enzyme inhibition profiles. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of the individual enantiomers would be invaluable in understanding their absorption, distribution, metabolism, and excretion profiles, which could influence their efficacy and side-effect profiles.
For drug development professionals, a deeper understanding of the enantioselective properties of this compound could inform the development of next-generation cholinesterase inhibitors with improved efficacy and tolerability. The potential for developing a single-enantiomer formulation of this compound warrants consideration, as it might offer a better therapeutic window compared to the currently used racemic mixture.
References
Safety Operating Guide
Proper Disposal of Rivastigmine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of rivastigmine is a critical aspect of laboratory safety and chemical management. As a potent cholinesterase inhibitor, improper disposal of this compound and its related materials can pose significant health risks to personnel and lead to long-term environmental contamination. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research and drug development setting, aligning with regulatory guidelines and promoting a culture of safety.
This compound is classified as a hazardous substance, being fatal if swallowed and toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to established disposal protocols is paramount and regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. The fundamental principles of this compound waste management include preventing its release into the environment, proper segregation of waste streams, clear and accurate labeling, and disposal through licensed and approved facilities[2].
Quantitative Data on Environmental Fate and Toxicity
To underscore the importance of proper disposal, the following table summarizes key quantitative data regarding the environmental impact of this compound.
| Parameter | Test Organism | Result | Reference |
| Aquatic Toxicity | |||
| Acute Toxicity (EC50, 48h) | Daphnia magna (crustacean) | 1.4 mg/L | |
| Acute Toxicity (LC50, 96h) | Lepomis macrochirus (Bluegill sunfish) | 31.8 mg/L | [1] |
| Growth Inhibition (EC50, 72h) | Selenastrum capricornutum (Algae) | > 83.0 mg/L | |
| Environmental Fate | |||
| Biodegradation | Activated sludge | Not readily biodegradable | |
| Bioaccumulation Potential | - | Low potential |
Experimental Protocols for this compound Degradation Studies
Understanding the stability and degradation pathways of this compound is crucial for assessing its environmental persistence and developing effective disposal strategies. The following are methodologies for conducting forced degradation studies.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
-
pH meter
-
Incubator or water bath
-
Volumetric flasks and pipettes
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Neutralize the solution with NaOH.
-
Analyze the sample by HPLC to identify and quantify any degradation products.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Neutralize the solution with HCl.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Store the mixture at room temperature, protected from light, for a specified period (e.g., 24-48 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 48 hours).
-
Dissolve the heat-stressed sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a specified duration.
-
Analyze the sample by HPLC.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Step-by-step workflow for the proper disposal of laboratory-generated this compound waste.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, vials), and cleaning materials, must be considered hazardous waste.
-
Segregate this compound-contaminated waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
2. Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.
-
Sharps: All contaminated sharps, such as needles and razor blades, must be placed in a designated, puncture-resistant sharps container.
3. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste," "Liquid Waste in water/methanol").
4. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic areas and have secondary containment to prevent spills.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste management company.
-
The recommended method for the final disposal of this compound is high-temperature incineration at a permitted facility[2]. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound waste down the drain or in the regular trash, as this can lead to environmental contamination and is a regulatory violation.
Disposal of this compound Transdermal Patches:
For research settings that may handle transdermal patches, the disposal procedure should follow the same hazardous waste guidelines. However, for informational purposes, the recommended disposal for household use is to fold the used patch in half with the sticky sides together and dispose of it in a manner that is out of the reach of children and pets.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Essential Safety and Handling Protocols for Rivastigmine
For Immediate Use By Research, Scientific, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Rivastigmine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This compound is a cholinesterase inhibitor that requires careful handling due to its potential health hazards.
Hazard Identification
This compound is classified with several hazards that necessitate stringent safety measures. It is fatal if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Additionally, it can cause skin and respiratory irritation.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment of all planned procedures is mandatory to ensure the selection of appropriate PPE. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Standards and Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or be NIOSH-approved (US). A face shield should be used when there is a splash hazard. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, PVC, neoprene). | Gloves must be inspected for integrity before each use and changed frequently. |
| Laboratory coat or impervious, fire/flame-resistant clothing. | Mandatory to prevent any skin contact. | |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter. | Required for any procedure that may generate dust or aerosols. A full-face respirator is necessary if exposure limits are exceeded. |
Operational Plan for Handling this compound
Safe handling of this compound is predicated on a strict operational workflow designed to minimize exposure risk. This involves utilizing a combination of engineering controls, proper procedures, and appropriate PPE.
Experimental Workflow
-
Preparation:
-
Ensure a safety shower and eye wash station are accessible and functional.
-
Work within a designated area, such as a chemical fume hood or a well-ventilated laboratory space, to minimize inhalation exposure.
-
Assemble all necessary materials and equipment before handling the compound.
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Implement procedures to prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.
-
Decontaminate all work surfaces and equipment after use.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.
-
Emergency and First-Aid Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Relocate the individual to an area with fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, including needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.
Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Don appropriate PPE before addressing the spill.
-
Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.
-
For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials and spillage into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area and any affected equipment, potentially by scrubbing with alcohol.
Final Disposal
-
All waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
-
Do not allow the chemical to be released into the environment, including sewers or waterways.
-
The recommended method for final disposal is through a licensed chemical destruction facility or by controlled incineration.
Caption: Logical workflow for PPE selection and use when handling this compound.
Caption: Step-by-step disposal plan for this compound and contaminated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
